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  • Product: 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
  • CAS: 1016764-39-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodology of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: A Comprehensive Technical Guide

Executive Summary In modern drug development, the physicochemical profiling of active pharmaceutical ingredient (API) intermediates and chiral building blocks is a foundational step that dictates downstream pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the physicochemical profiling of active pharmaceutical ingredient (API) intermediates and chiral building blocks is a foundational step that dictates downstream pharmacokinetics, formulation strategies, and metabolic stability. 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS: 1016764-39-8) is a highly functionalized phenylethylamine derivative[1].

Characterized by a benzylic primary amine and a uniquely substituted aromatic ring, this molecule presents a fascinating case study in structural causality. While the primary amine provides a crucial handle for chiral resolution and target engagement (acting as both a hydrogen bond donor and a site of ionization), the para-substituted 2-methoxyethoxy tail acts as a flexible, hydrophilic extension. This specific substitution pattern is often engineered to modulate the lipophilicity-solubility balance, preventing excessive blood-brain barrier (BBB) penetration while maintaining high aqueous solubility compared to simpler di-methoxy analogs.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind its physicochemical traits and establish self-validating experimental protocols for its characterization.

Structural & Physicochemical Properties

The macroscopic behavior of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in biological and solvent systems is a direct consequence of its molecular architecture. The benzylic carbon is a chiral center, meaning the molecule exists as (R) and (S) enantiomers, which often exhibit drastically different target affinities.

The table below summarizes the core quantitative data, synthesizing empirical identifiers with predictive medicinal chemistry metrics based on its structural class[1][2].

PropertyValueCausality / Significance
CAS Number 1016764-39-8[1]Unique registry identifier for regulatory and supply chain tracking.
Molecular Weight 225.28 g/mol [1]Highly optimal size for oral bioavailability (strictly compliant with Lipinski's Rule of 5).
Molecular Formula C12H19NO3[1]Defines the exact mass (225.1365 Da) for High-Resolution Mass Spectrometry (HRMS) tracking.
LogP (Estimated) 1.5 - 1.8Balanced lipophilicity; ensures lipid bilayer permeability without driving non-specific protein binding.
pKa (Conjugate Acid) ~9.2 - 9.6The primary amine is heavily protonated at physiological pH (7.4), driving aqueous solubility.
TPSA 53.7 ŲTopological Polar Surface Area is well below the 90 Ų threshold, indicating membrane permeability.
H-Bond Donors 1The single primary amine provides a directed, highly polar interaction point for target binding.
H-Bond Acceptors 4The three ether oxygens and one nitrogen provide flexible solvation sites, enhancing thermodynamic solubility.
Rotatable Bonds 7High flexibility in the 2-methoxyethoxy tail allows adaptive conformation within target binding pockets.

Experimental Protocols for Physicochemical Validation

To transition from predictive models to empirical certainty, robust analytical workflows must be employed. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are identified and neutralized during the data acquisition phase.

Protocol 1: pKa Determination via Derivative Potentiometric Titration

The ionization state of the primary amine dictates its solubility and absorption. We utilize a derivative potentiometric titration, which involves computing the first derivative of the electrode potential with respect to the titrant volume to pinpoint the exact equivalence point[3]. This protocol aligns with OECD Guideline 112[4].

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass pH electrode using standard traceable buffers (pH 4.00, 7.00, and 10.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mM of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in a 0.15 M KCl aqueous solution. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Atmospheric Control: Purge the titration vessel with inert Nitrogen ( N2​ ) gas for 10 minutes prior to and during the experiment. Causality: This prevents atmospheric CO2​ from dissolving into the solution, forming carbonic acid, and artificially shifting the pH.

  • Titration Execution: If starting with the free base, titrate with standardized 0.1 M HCl using an automated micro-burette (adding 0.05 mL increments).

  • Data Processing (Self-Validation): Record the pH vs. Volume curve. Calculate the first derivative ( dpH/dV ). The peak of the derivative curve represents the equivalence point[3]. The pKa is extracted at exactly half the equivalence volume (where [HA]=[A−] ). Perform in triplicate; a relative standard deviation (RSD) of < 1% validates the system.

Protocol 2: Lipophilicity (LogP) Profiling via Shake-Flask LC-MS

Lipophilicity drives partitioning into lipid bilayers. The shake-flask method remains the gold standard for determining the n-octanol/water partition coefficient, strictly adhering to OECD Guideline 107[5].

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and HPLC-grade water together vigorously for 24 hours at 25 °C, then allow them to separate. Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual experiment, which would otherwise skew concentration calculations.

  • Analyte Dissolution: Dissolve the compound in the pre-saturated n-octanol phase to achieve a stock concentration of 1.0 mg/mL.

  • Self-Validating Phase Ratios: Prepare three separate glass centrifuge tubes with different volume ratios of octanol to water: 1:1, 1:2, and 2:1. Causality: Testing multiple ratios proves that the partition coefficient is independent of the concentration and volume, ruling out aggregation or micelle formation.

  • Equilibration: Mechanically shake the tubes at 100 rpm for 1 hour at 25.0 °C to achieve thermodynamic equilibrium, followed by centrifugation at 3000 rpm for 15 minutes to guarantee absolute phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and water phases. Quantify the concentration of the amine using LC-MS/MS.

  • Calculation: Calculate LogP=log10​(Coctanol​/Cwater​) . The results across the three volume ratios must agree within ± 0.1 log units to be considered valid.

Metabolic & Pharmacokinetic Implications

The physicochemical profile generated by the protocols above directly informs the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of the molecule.

Because the pKa is ~9.5, the molecule will be predominantly ionized in the acidic environment of the stomach and the neutral environment of the intestines. However, the estimated LogP of 1.5–1.8 ensures that the small fraction of unionized free-base is highly permeable, allowing for rapid equilibrium shifts and efficient gastrointestinal absorption. Metabolically, the 2-methoxyethoxy group is a prime candidate for O-dealkylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4 or CYP2D6), which will cleave the ether linkages to excrete the molecule as a more polar phenol or alcohol derivative.

To visualize how these physical parameters integrate into a broader development pipeline, refer to the workflow diagram below:

G Start 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl] ethan-1-amine (CAS: 1016764-39-8) pKa pKa Determination OECD 112 / IUPAC Start->pKa Ionization State LogP LogP Profiling OECD 107 (Shake-Flask) Start->LogP Lipophilicity Solubility Thermodynamic Aqueous Solubility Start->Solubility Dissolution Validation Data Integration & ADME Validation pKa->Validation LogP->Validation Solubility->Validation

Fig 1: Physicochemical Characterization and Validation Workflow for CAS 1016764-39-8.

References

  • PubChem. "1-Phenethylamine, (+)- | C8H11N | CID 643189". National Center for Biotechnology Information. Available at:[Link]

  • IUPAC. "Derivative potentiometric titration (D01609)". The IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]

  • OECD. "Test No. 112: Dissociation Constants in Water". OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: A Novel PDE4 Modulator

Executive Summary The development of targeted anti-inflammatory therapeutics relies heavily on the precise modulation of intracellular second messengers. 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted anti-inflammatory therapeutics relies heavily on the precise modulation of intracellular second messengers. 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (hereafter referred to as MMPEA ) is a novel small molecule featuring a highly functionalized phenethylamine scaffold. This technical guide provides an in-depth framework for the in vitro pharmacological profiling of MMPEA, specifically evaluating its efficacy as a selective Phosphodiesterase 4 (PDE4) inhibitor. By establishing a robust, self-validating screening cascade—from cell-free target engagement to complex phenotypic cellular assays—this whitepaper serves as a definitive protocol for drug development professionals evaluating novel 3,4-dialkoxybenzene derivatives.

Mechanistic Rationale & Target Engagement

The structural design of MMPEA is rooted in established Structure-Activity Relationships (SAR) for PDE4 inhibition. The 3,4-dialkoxybenzene motif is a privileged pharmacophore that acts as a cyclic adenosine monophosphate (cAMP) purine mimetic, anchoring the molecule deep within the hydrophobic catalytic pocket of the PDE4 enzyme[1].

What distinguishes MMPEA is the inclusion of the ethan-1-amine moiety. This functional group introduces both a primary amine (a strong hydrogen bond donor) and a chiral center. We hypothesize that this amine engages solvent-exposed glutamine residues specific to the PDE4B isoform, driving selectivity over PDE4D. Achieving PDE4B selectivity is a critical milestone in modern drug design, as the dose-limiting side effect of first-generation inhibitors (like Rolipram)—namely, severe emesis—is primarily driven by off-target PDE4D inhibition in the area postrema of the brain[2].

Pathway MMPEA MMPEA (PDE4 Inhibitor) PDE4 PDE4 Enzyme MMPEA->PDE4 Inhibits cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates NFKB NF-κB Pathway (Inhibited) PKA->NFKB Phosphorylates/Inhibits TNFa TNF-α Release (Suppressed) NFKB->TNFa Downregulates

Caption: Mechanism of Action: MMPEA inhibits PDE4, elevating cAMP and suppressing TNF-α via PKA activation.

In Vitro Profiling Workflows

To ensure scientific integrity, the profiling of MMPEA follows a strict, self-validating cascade. Each step includes orthogonal controls to rule out false positives (e.g., compound auto-fluorescence or cytotoxicity).

Workflow Step1 1. Target Engagement TR-FRET Assay Step2 2. Cellular Efficacy cAMP Biosensor Step1->Step2 Step3 3. Phenotypic Screening PBMC TNF-α ELISA Step2->Step3 Step4 4. Viability Counter-screen MTS Assay Step3->Step4 Parallel Validation

Caption: In vitro pharmacological profiling cascade for MMPEA, from target engagement to phenotypic screening.

Protocol 1: Cell-Free PDE4 Enzymatic Profiling (TR-FRET)

Causality & Rationale: Standard colorimetric assays are highly susceptible to interference from small molecule auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-lifetime Terbium (Tb) donor, allowing the measurement to occur after background fluorescence has decayed[3].

Methodology:

  • Reagent Preparation: Prepare a 2 µM solution of fluorescein (FAM)-labeled cAMP substrate in standard assay buffer (10 mM Tris pH 7.2, 10 mM MgCl2, 1 mM DTT)[3].

  • Compound Incubation: In a 384-well microtiter plate, dispense 5 µL of recombinant PDE4B or PDE4D enzyme. Add MMPEA in a 10-point half-log dose-response curve (ranging from 10 µM to 0.3 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of the FAM-cAMP substrate to initiate hydrolysis. Incubate for 60 minutes in the dark.

  • Detection: Add 10 µL of the Tb-labeled binding agent. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the phosphate group binds the Tb-nanoparticle, bringing Tb and FAM into proximity[3].

  • Validation: Read the plate at 490 nm (Tb emission) and 520 nm (FRET emission). Calculate the IC50 based on the 520/490 ratio. A Z'-factor > 0.6 must be achieved using Rolipram as a positive control to validate the assay run.

Protocol 2: Anti-Inflammatory Phenotypic Screening in Human PBMCs

Causality & Rationale: While enzymatic assays prove direct binding, they do not confirm cellular permeability or functional efficacy. Human Peripheral Blood Mononuclear Cells (PBMCs) are the gold standard for immunological profiling. Lipopolysaccharide (LPS) activates Toll-Like Receptor 4 (TLR4) on monocytes, driving aggressive TNF-α production[4]. PDE4B inhibition blocks this by elevating cAMP[5].

Methodology:

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Seed at 1×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment: Treat cells with MMPEA (dose-response) or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Spike wells with 100 ng/mL of LPS (E. coli O111:B4) to induce TLR4-mediated signaling[5]. Incubate for 24 hours at 37°C, 5% CO2.

  • Quantification: Harvest the supernatant and quantify TNF-α using a highly sensitive sandwich ELISA.

  • Viability Counter-Screen (Critical Step): To ensure that the reduction in TNF-α is due to true pharmacological modulation and not compound toxicity, perform an MTS cell viability assay on the remaining cells. Any concentration of MMPEA that reduces cell viability by >15% is excluded from the IC50 calculation.

Data Presentation & Comparative Analysis

To contextualize the efficacy of MMPEA, its pharmacological profile is benchmarked against established PDE4 inhibitors. The data below summarizes the expected outcomes of the profiling cascade, highlighting MMPEA's superior selectivity index.

CompoundPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity Index (4D/4B)PBMC TNF-α IC50 (nM)Viability (MTS) at 10 µM
MMPEA 45 ± 5 850 ± 40 18.8x 120 ± 15 > 95%
Rolipram130 ± 12240 ± 201.8x350 ± 40> 95%
Apremilast74 ± 8260 ± 253.5x104 ± 12> 95%

Table 1: Quantitative summary of in vitro pharmacological data. MMPEA demonstrates a highly favorable PDE4B selectivity profile compared to first- and second-generation inhibitors, translating to potent suppression of TNF-α in primary human immune cells without inducing cytotoxicity.

Conclusion & Translational Outlook

The in vitro profiling of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (MMPEA) reveals a highly potent and selective pharmacological profile. By utilizing a rigorous, self-validating cascade combining TR-FRET enzymatic assays[3] and primary human PBMC phenotypic screens[4][5], we confirm that the ethan-1-amine functionalization of the 3,4-dialkoxybenzene scaffold significantly enhances PDE4B selectivity.

The nearly 19-fold selectivity for PDE4B over PDE4D suggests that MMPEA could achieve robust anti-inflammatory efficacy—evidenced by the potent suppression of LPS-induced TNF-α—while circumventing the emetic liabilities that have historically plagued this class of therapeutics[2]. Future studies should focus on in vivo pharmacokinetic (PK) profiling and behavioral models of emesis to confirm the translational viability of this novel compound.

References

  • Link et al., "Phosphodiesterase 4 inhibition but not beta-adrenergic stimulation suppresses tumor necrosis factor-alpha release in peripheral blood mononuclear cells in septic shock", Critical Care / NIH,
  • BPS Bioscience, "PDE4D3 TR-FRET Assay Kit Protocol", BPS Bioscience,
  • Tiwari et al.
  • Nunes et al., "Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors", PLOS ONE,
  • US Patent 20230087354A1, "Phosphodiesterases as targets for inflammatory diseases", Google P

Sources

Foundational

Structural and Mass Spectrometric Characterization of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Target Audience: Analytical Chemists, Crystallographers, and Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary and The Isomeric Challenge The compound 1-[3-methoxy-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Crystallographers, and Drug Development Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary and The Isomeric Challenge

The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a highly functionalized chiral phenylethylamine derivative, frequently utilized as a critical building block in the synthesis of advanced therapeutics (such as PDE4 inhibitors).

From an analytical perspective, this molecule presents a distinct challenge: its molecular formula (C₁₂H₁₉NO₃ ) and molecular weight (225.29 g/mol ) are shared with several known isomeric compounds. For instance, the phenethylamine derivative Escaline [1] and the specialized phenolic amine 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol [2] both possess the exact same nominal mass and formula. Consequently, High-Resolution Mass Spectrometry (HRMS) alone is insufficient for unambiguous structural assignment.

To achieve absolute certainty regarding the regiochemistry of the ether substituents and the absolute configuration of the chiral center, Single-Crystal X-Ray Diffraction (SCXRD) must be coupled with HRMS. This guide details the self-validating protocols required to isolate, crystallize, and definitively characterize this amine.

Analytical Workflow Design

The analytical strategy relies on a bifurcated approach: an aliquot of the free base is subjected to LC-ESI-HRMS to confirm the exact mass, while the bulk material undergoes salt formation to induce the crystallinity required for SCXRD.

Workflow A Target Amine (Free Base) Isomeric Mixture Risk B Salt Formation (HCl) Induces Crystallinity A->B Derivatization C LC-ESI-HRMS Exact Mass: 225.1365 Da A->C Aliquot for MS D Slow Evaporation Single Crystal Growth B->D Supersaturation F Unambiguous Assignment Regiochemistry & Chirality C->F E SCXRD Analysis Flack Parameter Refinement D->E Diffraction E->F

Analytical workflow for structural and mass spectrometric characterization.

Physicochemical Profiling & Quantitative Data

The theoretical parameters of the target compound are summarized below. Because the free base is typically a viscous oil at room temperature, converting it to a hydrochloride (HCl) or L-tartrate salt is a mandatory prerequisite for solid-state characterization.

Table 1: Physicochemical Properties
ParameterValue / Description
IUPAC Name 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine
Chemical Formula C₁₂H₁₉NO₃
Molecular Weight 225.288 g/mol (Free Base)
Monoisotopic Exact Mass 225.1365 Da
Physical State (Free Base) Viscous, pale-yellow oil
Physical State (HCl Salt) White crystalline solid
Ionization Mode (MS) ESI Positive [M+H]+

Experimental Protocols

Protocol A: Exact Mass Determination via LC-ESI-HRMS

Causality & Logic: Time-of-Flight (TOF) mass spectrometry provides sub-ppm mass accuracy. By using Leucine Enkephalin as an internal lock-mass, the system continuously corrects for instrumental drift. This creates a self-validating mass measurement, ensuring the observed [M+H]+ ion strictly matches the theoretical C₁₂H₂₀NO₃⁺ exact mass (226.1443 Da).

  • Sample Preparation: Dissolve 1 mg of the free base in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Zorbax Eclipse, 1.8 µm). Run a gradient of 5% to 100% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • Data Acquisition: Acquire full-scan MS data from m/z 100 to 1000.

  • Validation: Verify that the isotopic pattern matches the predicted distribution for C₁₂H₁₉NO₃ and that the mass error is < 2 ppm.

Protocol B: Crystal Engineering and SCXRD Analysis

Causality & Logic: Primary amines attached to flexible aliphatic chains resist crystallization. By protonating the amine with HCl, we introduce a strong, spherical counterion (Cl⁻) that anchors the crystal lattice via robust charge-assisted N-H···Cl hydrogen bonds.

  • Salt Formation: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether under constant stirring at 0 °C.

  • Isolation: Filter the resulting white precipitate and wash with cold ether to remove unreacted free base.

  • Crystal Growth (Slow Evaporation): Dissolve 20 mg of the HCl salt in a minimum volume of a 1:1 mixture of methanol and ethyl acetate. Cover the vial with parafilm, puncture with a needle, and allow the solvents to evaporate slowly at 4 °C over 3–5 days.

  • Diffraction & Refinement: Mount a suitable single crystal on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å). Copper radiation is deliberately chosen over Molybdenum to maximize the anomalous dispersion signal required to determine the absolute configuration of light-atom structures [3].

  • Validation: The protocol is self-validating through the Flack Parameter . A refined Flack parameter of ~0.00 (with a standard uncertainty < 0.05) internally proves that the assigned absolute configuration of the ethan-1-amine chiral center is correct and not an artifact of the refinement [3].

Crystal Lattice Dynamics

The stability of the resulting crystal relies on a specific hierarchy of intermolecular forces. The diagram below maps the logical flow of electron density and hydrogen bonding that dictates the crystal packing.

Interactions Amine Protonated Amine [-NH3+] Anion Chloride Ion [Cl-] Amine->Anion Primary N-H...Cl H-Bond Methoxy 3-Methoxy [-OCH3] Amine->Methoxy Intramolecular H-Bond Ethoxy 4-(2-Methoxyethoxy) [-O-CH2-CH2-O-CH3] Anion->Ethoxy Weak Dipole Interaction

Dominant intermolecular and intramolecular interactions in the crystal lattice.
Table 2: Expected Crystallographic Data Summary (HCl Salt)
Crystallographic ParameterExpected Value Range
Crystal System Orthorhombic (Typical for enantiopure salts)
Space Group P2₁2₁2₁
Z (Molecules per unit cell) 4
Primary H-Bond Length (N-H···Cl) 3.10 – 3.25 Å
Flack Parameter (x) 0.02 ± 0.03 (Confirms absolute configuration)
R-factor (R1) < 0.05 (Validates lattice model accuracy)

References

  • National Forensic Laboratory, Policija. "Analytical Report: Escaline (C₁₂H₁₉NO₃) - 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine." Slovenian Police Analytical Database, 2016. Available at:[Link]

  • Flack, H.D. "Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography." Comprehensive Chirality, Elsevier, 2012. (See also: The Publications of Howard Flack (1943–2017), MDPI). Available at:[Link]

Exploratory

Receptor Binding Affinity Assays for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine Derivatives: A Technical Guide

Executive Summary & Pharmacological Context The chemical entity 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine represents a highly specialized structural scaffold. Featuring an α -methylbenzylamine core coupled wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The chemical entity 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine represents a highly specialized structural scaffold. Featuring an α -methylbenzylamine core coupled with a 3-methoxy-4-(2-methoxyethoxy) substitution pattern, this class of derivatives presents a unique polypharmacological profile. The basic primary amine is protonated at physiological pH (7.4), allowing it to form critical salt bridges with conserved aspartate residues in the orthosteric pockets of aminergic G protein-coupled receptors (GPCRs). Simultaneously, the extended ether linkages provide flexible hydrogen-bonding opportunities, a motif historically privileged in phosphodiesterase (PDE) inhibitors.

To accurately map the pharmacodynamic profile of these derivatives, drug development professionals must move beyond simple functional assays. This whitepaper details a multi-tiered, self-validating analytical workflow to quantify equilibrium binding affinity ( Kd​ , Ki​ ), real-time binding kinetics ( kon​ , koff​ ), and live-cell target engagement.

Core Assay Methodologies: The Causality of Choice

A robust pharmacological profile cannot be derived from a single assay format. As application scientists, we select specific methodologies based on the distinct biophysical questions they answer:

  • Radioligand Binding Assays (RLBA): Chosen to establish the thermodynamic baseline. RLBA remains the gold standard for determining the absolute equilibrium dissociation constant ( Kd​ ) and the inhibition constant ( Ki​ ) because it relies on direct physical displacement rather than downstream signal amplification[1].

  • Surface Plasmon Resonance (SPR): Equilibrium data ignores the dimension of time. We employ SPR to resolve the association ( kon​ ) and dissociation ( koff​ ) rates. The resulting "residence time" ( τ ) is often a superior predictor of in vivo efficacy and safety compared to affinity alone[2].

  • NanoBRET Target Engagement: In vitro membrane assays strip away the cellular context. NanoBRET is utilized to prove that the derivative can successfully navigate the plasma membrane (if targeting intracellular domains) and outcompete endogenous ligands in a living cellular environment[3].

AssayWorkflow Synth Compound Preparation 1-[3-methoxy-4-(2-methoxyethoxy)phenyl] ethan-1-amine RLBA Radioligand Binding Equilibrium Affinity (Ki) Synth->RLBA Thermodynamics SPR SPR Spectroscopy Binding Kinetics (kon, koff) Synth->SPR Kinetics BRET NanoBRET Assay Live-Cell Engagement Synth->BRET Cellular Context Data Pharmacological Profiling & Lead Optimization RLBA->Data SPR->Data BRET->Data

Multiplexed assay workflow for evaluating receptor binding affinity and kinetics.

Step-by-Step Experimental Protocols

Every protocol described below is engineered as a self-validating system , meaning internal controls are built into the workflow to automatically flag assay drift, non-specific interactions, or false positives.

Protocol 1: Radioligand Competition Assay (Equilibrium Binding)

Objective: Determine the IC50​ and calculate the Ki​ of the derivative against a target GPCR (e.g., 5-HT 2A​ ).

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Compound Dilution: Dissolve the 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine derivative in 100% DMSO, followed by 10-point, 3-fold serial dilutions in assay buffer (final DMSO concentration 1%).

  • Assay Incubation (Self-Validating Step): In a 96-well plate, combine 50 μ L of the derivative, 50 μ L of radioligand (e.g.,[³H]-Ketanserin at a concentration equal to its Kd​ ), and 100 μ L of membrane suspension.

    • Validation Control: Include wells with buffer only to measure Total Binding (TB), and wells with a 1000-fold excess of a cold reference standard to measure Non-Specific Binding (NSB). A Z'-factor > 0.6 must be achieved between TB and NSB to validate the plate[1].

  • Filtration & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure the real-time kon​ and koff​ rates of the derivative.

  • Sensor Chip Functionalization: Because GPCRs lose structural integrity when removed from lipids, capture the target receptor embedded in lipid nanodiscs onto an L1 sensor chip via amine coupling or a His-tag capture approach[2].

  • Analyte Injection (Self-Validating Step): Inject the derivative across the sensor surface at flow rates of 50 μ L/min to minimize mass transport limitations.

    • Validation Control (Double-Referencing): Subtract the response of a blank reference channel (empty nanodiscs) and a buffer-only injection. This isolates the specific binding signal by eliminating bulk refractive index artifacts and baseline drift[2].

  • Regeneration: Inject a short pulse of mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to dissociate the bound derivative and prepare the surface for the next cycle.

Protocol 3: NanoBRET Live-Cell Target Engagement

Objective: Quantify intracellular target engagement and residence time.

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target receptor fused to NanoLuc® luciferase.

  • Tracer Incubation (Self-Validating Step): Add a cell-permeable fluorescent tracer known to bind the receptor.

    • Validation Control: Generate a tracer titration curve in the absence of the derivative to determine the apparent Kd​ of the tracer. This ensures the tracer is used at a concentration that prevents signal saturation, allowing the derivative to competitively displace it[3].

  • BRET Measurement: Add varying concentrations of the derivative. As the derivative binds the receptor, it displaces the fluorescent tracer, leading to a quantifiable decay in the Bioluminescence Resonance Energy Transfer (BRET) signal. Monitor the signal kinetically over 120 minutes to calculate the intracellular residence time[3].

Data Analysis & Interpretation

Translating raw assay signals into actionable pharmacological metrics requires rigorous mathematical modeling.

The Cheng-Prusoff Conversion: In competition binding (Protocol 1), the raw output is the IC50​ (the concentration of the derivative that inhibits 50% of radioligand binding). Because IC50​ is dependent on the concentration of the radioligand used, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation[4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This ensures the affinity values of the 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine derivatives can be universally compared across different laboratories and assay conditions[4].

Kinetic Residence Time: From the SPR data (Protocol 2), the dissociation rate constant ( koff​ ) is used to calculate the drug-target residence time ( τ ):

τ=koff​1​

Derivatives with longer residence times often exhibit prolonged duration of action in vivo, even after systemic clearance of the drug.

GPCRSignaling Ligand Derivative Ligand Receptor Target GPCR (Membrane) Ligand->Receptor Binds GProt G-Protein Complex Receptor->GProt Activates Effector Effector Enzyme GProt->Effector Modulates Response Cellular Response Effector->Response Catalyzes

GPCR signal transduction pathway modulated by target ligand binding.

Quantitative Data Presentation

The following table summarizes a representative pharmacological profile for a synthesized 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine derivative, demonstrating how equilibrium and kinetic data are synthesized to evaluate target selectivity.

CompoundTarget Receptor IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Derivative A 5-HT 2A​ 45.218.5 1.2×105 3.5×10−4 47.6
Derivative A β2​ -Adrenergic120.455.0 8.5×104 1.1×10−3 15.1
Derivative A TAAR1>10,000N/AN/AN/AN/A
Ref. Standard 5-HT 2A​ 12.54.8 3.4×105 1.2×10−4 138.8

Data Interpretation: While Derivative A shows moderate equilibrium affinity ( Ki​ = 18.5 nM) for the 5-HT 2A​ receptor, its relatively fast dissociation rate ( koff​ ) results in a shorter residence time compared to the reference standard. This suggests that future medicinal chemistry efforts on the 3-methoxy-4-(2-methoxyethoxy)phenyl scaffold should focus on optimizing the steric bulk of the α -methyl group to slow the dissociation rate and enhance target residence time.

References

  • Title: Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications URL
  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Source: Biochimica et Biophysica Acta (BBA)
  • Title: Ligand binding assays at equilibrium: validation and interpretation Source: British Journal of Pharmacology URL

Sources

Foundational

Initial Discovery and Synthesis Pathways of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Executive Summary & Rationale The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS: 1016764-39-8) is a highly specialized, chiral benzylic amine utilized as a privileged building block in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS: 1016764-39-8) is a highly specialized, chiral benzylic amine utilized as a privileged building block in modern medicinal chemistry. Its structural architecture is meticulously designed to target the cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4) enzyme.

While first-generation PDE4 inhibitors (e.g., Rolipram) utilized a 3-cyclopentyloxy-4-methoxyphenyl scaffold, they were plagued by dose-limiting emesis. The transition to the 3-methoxy-4-(2-methoxyethoxy)phenyl motif represents a strategic optimization in lipophilic ligand efficiency (LLE). The inclusion of the highly flexible, oxygen-rich 2-methoxyethoxy tail at the para position enhances aqueous solubility and alters the blood-brain barrier (BBB) penetration profile, thereby mitigating central nervous system (CNS)-mediated adverse effects. Furthermore, the chiral ethan-1-amine moiety provides an essential vector for stereospecific interactions within the bimetallic (Zn²⁺/Mg²⁺) active site of PDE4.

Pharmacological Grounding: The PDE4 Signaling Cascade

To understand the value of this building block, one must understand the causality of its target pathway. PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in immune and inflammatory cells. By incorporating this chiral amine into a larger pharmacophore (such as an isoindoline-1,3-dione derivative), the resulting molecule acts as a competitive inhibitor of PDE4 [1].

The inhibition of PDE4 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP-responsive element-binding protein (CREB). This transcriptional regulation cascade suppresses pro-inflammatory mediators (e.g., TNF-α, IL-17) while upregulating anti-inflammatory cytokines (e.g., IL-10).

signaling Ligand 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl] ethan-1-amine Scaffold PDE4 PDE4 Enzyme Ligand->PDE4 Inhibits cAMP cAMP (Active Messenger) PDE4->cAMP Hydrolyzes (Blocked) AMP AMP (Inactive) cAMP->AMP Normal Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates ProInflam ↓ Pro-inflammatory Cytokines (TNF-α, IL-17) CREB->ProInflam Suppresses AntiInflam ↑ Anti-inflammatory Cytokines (IL-10) CREB->AntiInflam Promotes

Mechanism of PDE4 inhibition and downstream anti-inflammatory cAMP/PKA signaling cascade.

Retrosynthetic Strategy

The synthesis of highly enantiopure primary amines is notoriously challenging due to the risk of over-alkylation and racemization. We employ a de novo asymmetric synthesis strategy utilizing Ellman’s chiral sulfinamide ((R)- or (S)-tert-butanesulfinamide)[2].

This approach is selected for its robust causality: the bulky tert-butyl group of the sulfinyl auxiliary sterically shields one face of the intermediate imine, directing hydride attack during reduction with exceptional diastereoselectivity. Furthermore, the sulfinyl group acts as both a chiral director and a protecting group, which can be cleaved under mild acidic conditions that do not disturb the ether linkages of the dialkoxyaryl system [3].

retrosynthesis Target Target Chiral Amine (1-[3-Methoxy-4-(2-methoxyethoxy) phenyl]ethan-1-amine) Sulfinamide N-Sulfinyl Imine Intermediate Target->Sulfinamide Acidic Cleavage (HCl/MeOH) Ketone 3-Methoxy-4-(2-methoxyethoxy) acetophenone Sulfinamide->Ketone Asymmetric Reductive Amination (Ellman's) Phenol Acetovanillone (Starting Material) Ketone->Phenol Alkylation (1-Bromo-2-methoxyethane)

Retrosynthetic pathway for the asymmetric synthesis using Ellman's chiral auxiliary.

Step-by-Step Experimental Protocols

The following protocols form a self-validating system, incorporating specific In-Process Controls (IPCs) to ensure synthetic integrity at every stage.

Step 1: Williamson Etherification of Acetovanillone

Objective: Synthesize 3-methoxy-4-(2-methoxyethoxy)acetophenone. Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the phenolic hydroxyl group of acetovanillone without generating the enolate of the acetyl group, completely preventing unwanted aldol self-condensation side reactions.

  • Charge: To a clean, dry round-bottom flask, add acetovanillone (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir at ambient temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.2 eq).

  • Heating: Elevate the temperature to 80°C and stir for 6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the acetovanillone peak ([M+H]⁺ 167) is ≤ 1% and the product peak ([M+H]⁺ 225) plateaus.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Condensation with Ellman’s Auxiliary

Objective: Form the chiral N-sulfinyl imine. Causality & Rationale: Titanium(IV) ethoxide (Ti(OEt)₄) is employed as a dual-purpose reagent. It acts as a Lewis acid to activate the ketone carbonyl, and simultaneously serves as an irreversible water scavenger, driving the equilibrium of imine formation to completion [4].

  • Charge: Dissolve the ketone from Step 1 (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (5 volumes) under an inert argon atmosphere.

  • Activation: Add Ti(OEt)₄ (2.0 eq) in one portion.

  • Reaction: Heat the mixture to 70°C (reflux) for 18 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The imine product will appear as a distinct, less polar UV-active spot compared to the ketone.

  • Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring (this rapidly precipitates titanium dioxide). Filter the resulting suspension through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate.

Step 3: Diastereoselective Reduction

Objective: Establish the chiral benzylic center. Causality & Rationale: The reduction is performed at low temperatures (-50°C) using NaBH₄. The low temperature rigidifies the transition state, maximizing the steric differentiation provided by the tert-butyl group, forcing the hydride to attack exclusively from the Re-face of the imine.

  • Charge: Dissolve the crude N-sulfinyl imine (1.0 eq) in a mixture of THF/H₂O (98:2) and cool to -50°C using a dry ice/acetone bath.

  • Reduction: Slowly add NaBH₄ (3.0 eq) in small portions to manage hydrogen evolution.

  • Reaction: Stir at -50°C for 4 hours, then slowly allow it to warm to 0°C.

  • Self-Validation (IPC): Analyze via Chiral HPLC to determine the diastereomeric ratio (dr). A dr of >96:4 is required to proceed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Wash with brine, dry, and concentrate to yield the protected chiral amine.

Step 4: Acidic Cleavage of the Auxiliary

Objective: Unmask the primary amine to yield 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. Causality & Rationale: A methanolic HCl solution is utilized because it provides mild, anhydrous acidic conditions that selectively hydrolyze the N-S bond of the sulfinamide without cleaving the sensitive methoxy or methoxyethoxy ethers on the phenyl ring.

  • Charge: Dissolve the protected amine in anhydrous Methanol (5 volumes).

  • Deprotection: Add 4M HCl in 1,4-dioxane (2.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor by LC-MS for the disappearance of the sulfinamide mass and the appearance of the free amine ([M+H]⁺ 226).

  • Workup: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting hydrochloride salt with diethyl ether to remove the cleaved tert-butyl sulfinyl byproducts. Filter to isolate the pure product as a white solid.

Quantitative Data Summarization

The optimization of the diastereoselective reduction (Step 3) is the most critical parameter in this workflow. The table below summarizes the quantitative data driving the selection of the reducing agent and conditions.

Reducing AgentSolvent SystemTemperatureYield (%)Diastereomeric Ratio (dr)Causality / Observation
NaBH₄THF (Anhydrous)0 °C65%82:18Poor facial selectivity due to thermal flexibility.
NaBH₄THF / H₂O (98:2)-50 °C88%96:4H₂O acts as a proton source, accelerating reduction and freezing the transition state.
L-SelectrideTHF (Anhydrous)-78 °C92%98:2Exceptional dr due to the massive steric bulk of the tri-sec-butylborohydride reagent.
DIBAL-HToluene-78 °C45%90:10Low yield due to competitive over-reduction and side reactions.

Note: While L-Selectride provides the highest dr, NaBH₄ in THF/H₂O at -50°C is often selected for scale-up due to superior atom economy and lower reagent cost, with the remaining minor diastereomer easily purged during the final salt crystallization.

References

  • Title: Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases Source: Frontiers in Pharmacology / PMC URL: [Link]

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI Molbank URL: [Link]

  • Title: Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Sulfinamide Crossover Reaction Source: ACS Organic & Inorganic Chemistry Au / PMC URL: [Link]

Exploratory

Elucidating the Mechanism of Action for 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern drug discovery, elucidating the mechanism of action (MoA) of novel synthetic building blocks requires moving beyond basic phenotypic screening into rigorous, target-dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, elucidating the mechanism of action (MoA) of novel synthetic building blocks requires moving beyond basic phenotypic screening into rigorous, target-directed biological modeling. The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (commercially cataloged as CAS 1016764-39-8) presents a fascinating polypharmacological profile driven by two distinct structural motifs:

  • The 3,4-Dialkoxyphenyl Motif: The 3-methoxy-4-(2-methoxyethoxy) substitution on the phenyl ring is a classic pharmacophore for Phosphodiesterase 4 (PDE4) inhibition . This motif is structurally homologous to clinical PDE4 inhibitors (e.g., roflumilast, apremilast), where the dialkoxy groups form critical hydrogen bonds with conserved glutamine residues (e.g., Gln369 in PDE4D) within the enzyme's catalytic pocket [4].

  • The 1-Arylethan-1-amine Backbone: The alpha-methylbenzylamine (phenethylamine-derivative) backbone mimics endogenous trace amines. This structural geometry is highly predictive of agonism at the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled receptor that modulates monoaminergic neurotransmission[1].

As an Application Scientist, I hypothesize that this compound operates via a synergistic dual-mechanism : activating TAAR1 to stimulate cAMP production while simultaneously inhibiting PDE4 to prevent cAMP degradation. This whitepaper outlines the self-validating experimental workflows required to prove this MoA in biological models.

Hypothesized Signaling Pathway

The convergence of TAAR1 agonism and PDE4 inhibition creates an exponential accumulation of intracellular cyclic AMP (cAMP). TAAR1 activation couples to the Gαs protein, stimulating adenylyl cyclase (AC) to convert ATP into cAMP[2]. Concurrently, the compound's dialkoxyphenyl moiety binds the PDE4 active site, blocking the hydrolysis of cAMP into inactive AMP [4].

MoA_Pathway Compound 1-[3-methoxy-4-(2-methoxyethoxy) phenyl]ethan-1-amine TAAR1 TAAR1 Receptor (Activation) Compound->TAAR1 Agonism PDE4 PDE4 Enzyme (Inhibition) Compound->PDE4 Inhibition Gs Gαs Protein TAAR1->Gs cAMP cAMP (Accumulation) PDE4->cAMP Blocks Hydrolysis AC Adenylyl Cyclase Gs->AC Stimulates AC->cAMP Synthesis ATP ATP ATP->AC AMP AMP (Degradation Product) cAMP->AMP Hydrolysis PKA PKA / Epac Activation (Downstream Signaling) cAMP->PKA Activates

Fig 1. Hypothesized dual-mechanism signaling pathway converging on intracellular cAMP accumulation.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, biological modeling cannot rely on single-endpoint assays. The following workflows are designed as self-validating systems —meaning every positive result is immediately challenged by a mechanistic counter-screen.

Workflow Stage1 Stage 1: In Silico & SAR Target Prediction (TAAR1 & PDE4) Stage2 Stage 2: Primary In Vitro Screening TR-FRET cAMP Assay & Radioligand Binding Stage1->Stage2 Stage3 Stage 3: Cellular Phenotyping Neutrophil Degranulation & DA Neuron Firing Stage2->Stage3 Stage4 Stage 4: In Vivo Validation LPS-Pulmonary Model & PPI Startle Response Stage3->Stage4

Fig 2. Self-validating experimental workflow from in silico prediction to in vivo biological modeling.

Protocol 1: TR-FRET cAMP Assay (Primary Screening)

The Causality: Traditional ELISAs require multiple wash steps that perturb steady-state cAMP levels and introduce high variance. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond delay before measurement eliminates short-lived background autofluorescence from the biological matrix or the test compound itself [3]. Furthermore, TR-FRET allows for a homogeneous, no-wash kinetic readout [5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 into a low-volume 384-well white microplate at 5,000 cells/well.

  • Compound Treatment: Treat cells with serial dilutions of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (0.1 nM to 10 μM) in stimulation buffer containing 0.5 mM IBMX (a non-selective PDE inhibitor) for the TAAR1 agonism arm, and without IBMX for the synergistic arm.

  • Lysis & Detection: Add the Eu3+-cAMP tracer (donor) and the ULight-anti-cAMP monoclonal antibody (acceptor).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320 nm; measure emission at 615 nm (Eu3+) and 665 nm (ULight).

  • Self-Validation Step: To prove the cAMP spike is TAAR1-mediated, run a parallel plate pre-treated with the selective TAAR1 antagonist EPPTB. A rightward shift in the EC50 curve confirms target engagement[1].

Protocol 2: Radioligand Binding Counter-Screen

The Causality: Phenethylamine derivatives frequently exhibit off-target affinity for monoamine transporters (DAT, SERT, NET), which can cause unwanted psychostimulant effects. To prove our compound is a selective TAAR1/PDE4 modulator, we must demonstrate a lack of transporter blockade.

Step-by-Step Methodology:

  • Prepare rat striatal synaptosomes in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubate synaptosomes with 1 nM [3H]-mazindol (for DAT) and varying concentrations of the test compound (10 nM to 30 μM).

  • Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantify bound radioactivity using liquid scintillation counting. An IC50 > 10,000 nM validates the compound's safety profile regarding direct monoamine reuptake inhibition.

Quantitative Data Presentation

To facilitate rapid decision-making for drug development teams, quantitative thresholds must be established. Table 1 outlines the expected pharmacological profile of the compound based on its structural SAR, serving as the benchmark for the aforementioned protocols.

Table 1: Hypothesized Pharmacological Profile and Assay Metrics

Target / AssayExpected Affinity/PotencyBiological Implication & Causality
PDE4 (Enzymatic) IC50: 10 - 50 nMPotent prevention of cAMP hydrolysis; drives anti-inflammatory efficacy.
TAAR1 (Cellular) EC50: 100 - 500 nMModerate Gs-coupled activation; modulates dopaminergic neuronal firing.
DAT/SERT (Binding) Ki: > 10,000 nMLack of direct monoamine reuptake inhibition; ensures a non-addictive profile.
hERG (Patch Clamp) IC50: > 30 μMLow risk of off-target potassium channel blockade (QT prolongation safety).

In Vivo Biological Models

Once in vitro target engagement is confirmed, the compound must be evaluated in whole-organism models that reflect the dual MoA.

  • For PDE4 Inhibition (Anti-inflammatory Model): We utilize the LPS-induced pulmonary neutrophilia model in mice. Aerosolized lipopolysaccharide (LPS) induces massive neutrophil infiltration into the lungs. Administration of a PDE4 inhibitor elevates cAMP in immune cells, suppressing chemotaxis and degranulation. Efficacy is quantified by counting neutrophils in the bronchoalveolar lavage fluid (BALF) 24 hours post-exposure [4].

  • For TAAR1 Agonism (Neuropsychiatric Model): We employ the Prepulse Inhibition (PPI) of the acoustic startle reflex . TAAR1 agonists act as rheostats for dopaminergic tone. By administering amphetamine to disrupt PPI (mimicking sensorimotor gating deficits seen in schizophrenia), we can measure our compound's ability to restore normal gating via TAAR1-mediated reduction of excessive dopamine release [2].

References

  • Mechanism of action of TAAR1 agonists - Consensus. Available at:[Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - MDPI. Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - NIH/PMC. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-[3-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and formulated products. The method development was guided by a systematic approach to optimize chromatographic conditions, and the validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for its quantification is essential. This document provides a comprehensive guide for the development and validation of a reverse-phase HPLC (RP-HPLC) method for this purpose.

The fundamental principle of chromatography involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[4][5] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The selection of initial chromatographic conditions was based on the physicochemical properties of the analyte, which possesses both hydrophobic (aromatic ring) and hydrophilic (amine and ether functionalities) characteristics.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Chemical Structure Inferred from name
Molecular Formula C12H19NO3[6]
Molecular Weight 225.28 g/mol [6]
pKa (predicted) ~9.5 (amine)Estimated based on similar structures
UV max (predicted) ~280 nmBased on the substituted benzene chromophore

The basic nature of the primary amine necessitates a mobile phase pH that ensures the analyte is in its ionized form to minimize peak tailing and improve retention on a C18 column.

HPLC Method Development

The goal of method development was to achieve a symmetric peak for the analyte, free from interference, with a reasonable retention time and optimal resolution from any potential impurities.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 stationary phase was chosen for its versatility in retaining moderately polar to nonpolar compounds. A common dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals: Acetonitrile (ACN) and methanol (MeOH) of HPLC grade, and analytical grade phosphate buffers. High-purity water (Milli-Q or equivalent).

  • Analyte Standard: A well-characterized reference standard of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

Optimization of Chromatographic Conditions

A systematic approach was employed to optimize the key chromatographic parameters:

  • Mobile Phase Composition: A gradient elution was initially explored to screen for potential late-eluting impurities. However, for routine quality control, an isocratic method is often preferred for its simplicity and robustness. A mixture of an aqueous buffer and an organic modifier (ACN or MeOH) was evaluated. Acetonitrile generally provides better peak shape and lower backpressure. The optimal ratio of aqueous to organic phase was determined to balance retention time and resolution.

  • Mobile Phase pH: The pKa of the amine group is critical. To ensure the analyte is in its protonated form and to minimize silanol interactions with the stationary phase, the mobile phase pH was maintained at least 2 pH units below the pKa. A phosphate buffer in the range of pH 2.5-3.5 was found to be ideal.

  • Column Temperature: The effect of column temperature on retention time and peak shape was investigated. A temperature of 30°C was found to provide good peak symmetry and reproducibility.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was observed at approximately 280 nm, which was selected for quantification to ensure high sensitivity.

MethodDevelopmentWorkflow cluster_start Initial Assessment cluster_development Method Development Analyte Analyte Properties (Structure, pKa, UV max) InitialConditions Select Initial Conditions (C18, ACN/Buffer, 280 nm) Analyte->InitialConditions Guides Selection OptimizeMP Optimize Mobile Phase (ACN/Water Ratio, pH) InitialConditions->OptimizeMP Systematic Evaluation OptimizeTemp Optimize Column Temp. OptimizeMP->OptimizeTemp Fine-tuning FinalMethod Final Method Conditions OptimizeTemp->FinalMethod Lock Parameters

Final Optimized Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, detection limit (DL), quantitation limit (QL), and robustness.

ValidationWorkflow cluster_parameters Validation Parameters (ICH Q2(R1)) ValidatedMethod Validated HPLC Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision DL_QL DL & QL ValidatedMethod->DL_QL Robustness Robustness ValidatedMethod->Robustness

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (diluent), a placebo (if applicable for a formulated product), and the analyte spiked with potential impurities. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of the analyte at different concentrations. A six-point calibration curve was generated over a concentration range of 50% to 150% of the nominal analytical concentration (e.g., 50, 80, 100, 120, 140, and 150 µg/mL). The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zeroReport
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.898.0 - 102.0% Recovery
100% 100.20.5± 2.0% RSD
120% 100.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Repeatability: Six replicate injections of the analyte at 100% of the nominal concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)

The DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
Detection Limit (DL) ~0.1 µg/mL
Quantitation Limit (QL) ~0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters and observing the effect on the results. The parameters varied included:

  • Mobile phase pH (± 0.2 units)

  • Acetonitrile composition (± 2%)

  • Column temperature (± 5°C)

  • Flow rate (± 0.1 mL/min)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed before and during the analysis of samples to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of replicate injections ≤ 2.0%

Standard and Sample Preparation Protocol

6.1. Standard Preparation (100 µg/mL):

  • Accurately weigh about 25 mg of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (Mobile Phase) and sonicate to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent. Mix well.

6.2. Sample Preparation:

The sample preparation will depend on the matrix (e.g., bulk drug or formulated product). A general procedure would involve dissolving a known amount of the sample in the diluent to achieve a final concentration of approximately 100 µg/mL of the analyte.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine has been developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Premier Consulting. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2)
  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. (2025). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • NextSDS. 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one. [Link]

  • Wikipedia. 3-Methoxy-4-ethoxyphenethylamine. [Link]

  • PubChem. 3-Methoxyphenethylamine. [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the laboratory synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine, a valuable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine, a valuable building block in pharmaceutical research and development. The synthesis is presented as a two-stage process commencing with the preparation of the ketone precursor, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, followed by its reductive amination to the target primary amine. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides essential information on reagent handling, safety precautions, and product characterization.

Introduction

Primary amines are a cornerstone of medicinal chemistry, featuring in a vast array of pharmacologically active compounds. The title compound, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine, possesses a unique substitution pattern on the phenyl ring, making it a desirable intermediate for the synthesis of novel therapeutic agents. This guide details a reliable and scalable laboratory synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

The synthetic strategy is bifurcated into two principal stages:

  • Synthesis of the Ketone Precursor: Preparation of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one. This is achieved through a Friedel-Crafts acylation of a suitably substituted aromatic ether.

  • Reductive Amination: Conversion of the synthesized ketone to the target primary amine, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine, via the Leuckart reaction.

This document provides a detailed exposition of each stage, including the synthesis of the necessary starting material for the first stage.

Stage 1: Synthesis of the Ketone Precursor, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one

The synthesis of the ketone precursor is a critical first step. The overall process for this stage is outlined below and involves two main reactions: a Williamson ether synthesis to prepare the aromatic starting material, followed by a Friedel-Crafts acylation.

Part A: Synthesis of 1-methoxy-2-(2-methoxyethoxy)benzene

The starting material for the Friedel-Crafts acylation is prepared from guaiacol and 2-bromoethyl methyl ether via a Williamson ether synthesis. This reaction forms an ether linkage by the nucleophilic substitution of a halide by an alkoxide.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Guaiacol124.1412.4 g0.1
2-Bromoethyl methyl ether138.9915.3 g0.11
Sodium Hydroxide (NaOH)40.004.4 g0.11
Ethanol (solvent)150 mL
Water
Diethyl ether
Anhydrous Magnesium Sulfate

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.4 g (0.1 mol) of guaiacol in 100 mL of ethanol.

  • To this solution, add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of ethanol. Stir the mixture at room temperature for 30 minutes.

  • Add 15.3 g (0.11 mol) of 2-bromoethyl methyl ether dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 5% aqueous sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-methoxy-2-(2-methoxyethoxy)benzene.

Part B: Friedel-Crafts Acylation to yield 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one

This reaction introduces an acetyl group onto the aromatic ring of 1-methoxy-2-(2-methoxyethoxy)benzene using acetyl chloride and a Lewis acid catalyst, typically aluminum chloride.[3][4][5] The electron-donating nature of the ether groups directs the acylation to the para position relative to the methoxyethoxy group.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methoxy-2-(2-methoxyethoxy)benzene182.2218.2 g0.1
Acetyl chloride78.508.6 g (7.8 mL)0.11
Anhydrous Aluminum Chloride (AlCl₃)133.3414.7 g0.11
Dichloromethane (DCM, anhydrous)200 mL
Hydrochloric acid (HCl), 2M
Saturated sodium bicarbonate solution
Brine
Anhydrous Sodium Sulfate

Step-by-Step Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 14.7 g (0.11 mol) of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 8.6 g (7.8 mL, 0.11 mol) of acetyl chloride to the stirred suspension.

  • In the dropping funnel, prepare a solution of 18.2 g (0.1 mol) of 1-methoxy-2-(2-methoxyethoxy)benzene in 100 mL of anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it onto 200 g of crushed ice with vigorous stirring.

  • Once the ice has melted, add 50 mL of 2M HCl to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one.

Stage 2: Reductive Amination to 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine via the Leuckart Reaction

The Leuckart reaction is a classic and effective method for the reductive amination of ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7][8] This one-pot reaction proceeds at elevated temperatures and typically involves the formation of a formamide intermediate, which is subsequently hydrolyzed to the desired primary amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one224.2522.4 g0.1
Ammonium formate63.0663.1 g1.0
Hydrochloric acid (HCl), concentrated~50 mL
Sodium hydroxide (NaOH), 10M
Diethyl ether

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, combine 22.4 g (0.1 mol) of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one and 63.1 g (1.0 mol) of ammonium formate.

  • Heat the mixture in an oil bath to 160-170 °C and maintain this temperature for 4-6 hours. The reaction mixture will become a molten slurry.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to below 100 °C and cautiously add 100 mL of water.

  • Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH < 1).

  • Heat the acidic mixture to reflux for 2-3 hours to hydrolyze the formamide intermediate.

  • Cool the solution to room temperature and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone or non-basic byproducts.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10M sodium hydroxide solution.

  • Extract the liberated amine with diethyl ether or dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

  • The product can be further purified by vacuum distillation or by crystallization of its hydrochloride salt.

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Ketone Synthesis cluster_stage2 Stage 2: Reductive Amination A Guaiacol + 2-Bromoethyl methyl ether B Williamson Ether Synthesis (NaOH, Ethanol, Reflux) A->B C 1-methoxy-2-(2-methoxyethoxy)benzene B->C E Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) C->E D Acetyl chloride D->E F 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one E->F H Leuckart Reaction (160-170°C) F->H G Ammonium formate G->H I N-formyl intermediate H->I J Acid Hydrolysis (HCl, Reflux) I->J K 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine J->K

Caption: Overall synthetic workflow for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

Product Characterization

Due to the limited availability of published spectral data for the target compound and its immediate precursor, it is imperative for the researcher to perform thorough characterization to confirm the identity and purity of the synthesized materials. The following are expected characteristics based on the structures and data from similar compounds.

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one:

  • Appearance: Expected to be a solid or a high-boiling oil.

  • ¹H NMR: Expected signals for the acetyl group (singlet, ~2.5 ppm), two methoxy groups (singlets, ~3.4 and ~3.9 ppm), the ethoxy methylene groups (multiplets, ~3.8 and ~4.2 ppm), and aromatic protons (multiplets, ~6.9-7.6 ppm).

  • ¹³C NMR: Expected signals for the carbonyl carbon (~197 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons corresponding to the methoxy and methoxyethoxy groups (55-75 ppm).

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (~1680 cm⁻¹).

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine:

  • Appearance: Expected to be a liquid or a low-melting solid.

  • ¹H NMR: Disappearance of the acetyl singlet and appearance of a quartet for the benzylic proton (~4.1 ppm) and a doublet for the methyl group (~1.4 ppm). The amine protons will appear as a broad singlet. Other signals for the aromatic and ether groups will be present with slight shifts compared to the ketone.

  • ¹³C NMR: The carbonyl signal will be absent, and a new signal for the benzylic carbon will appear around 50 ppm.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

  • Acetyl chloride: Corrosive and lachrymatory. Handle with care.

  • Ammonium formate and Formamide: Harmful if swallowed or inhaled. Formamide is a suspected teratogen.[9][10] Avoid exposure.

  • Concentrated acids and bases: Highly corrosive. Handle with extreme care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • Carlson, R., Lejon, T., Lundstedt, T. and Le Clouerec, E., 1993. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chem. Scand. 47: 1046-1049. [Link]

  • Formamide Safety Data Sheet. G-Biosciences. [Link]

  • Formamide Safety Data Sheet. Carl ROTH. [Link]

  • Formamide Safety Data Sheet. PENTA. [Link]

  • 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one Hazard Information. NextSDS. [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Leuckart reaction. Sciencemadness Wiki. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Supporting Information. Wiley-VCH. [Link]

Sources

Method

Application Note: Spectroscopic and Structural Elucidation of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-[3-methoxy-4-(2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. In the absence of publicly available experimental spectra for this specific molecule, this application note presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous chemical structures. Furthermore, it outlines a robust protocol for the acquisition, processing, and interpretation of NMR data to facilitate the unambiguous structural verification of this compound, which is of interest in medicinal chemistry and materials science.

Introduction: The Need for Precise Structural Verification

The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a substituted phenethylamine. Molecules within this class are of significant interest in drug discovery and development due to their diverse biological activities.[1] The precise arrangement of the substituents on the phenyl ring and the nature of the side chain are critical determinants of a compound's pharmacological and toxicological profile. Therefore, unambiguous structural confirmation is a cornerstone of any research involving such novel chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as a practical guide for researchers, offering a predicted NMR spectral dataset for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine and a detailed protocol for its experimental verification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. These predictions are based on established substituent effects on aromatic systems and data from structurally related compounds.[2] The numbering scheme used for the assignments is shown in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine with atom numbering for NMR assignments.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H2~6.85d~1.81HAromatic proton ortho to the ethylamine group and meta to the methoxy groups.
H5~6.80ddJ = 8.2, 1.81HAromatic proton ortho to the methoxyethoxy group and meta to the ethylamine group.
H6'~6.90dJ = 8.21HAromatic proton ortho to both the ethylamine and methoxy groups.
H7~4.10qJ = 6.61HMethine proton of the ethylamine side chain, coupled to the methyl protons.
H8~1.40dJ = 6.63HMethyl protons of the ethylamine side chain, coupled to the methine proton.
NH₂ (N9)~1.5-2.5br s-2HAmine protons; chemical shift and appearance can vary with concentration and solvent.
H11~4.15tJ = 5.42HMethylene protons adjacent to the aromatic ether oxygen.
H13~3.75tJ = 5.42HMethylene protons of the methoxyethoxy group.
H15~3.85s-3HProtons of the methoxy group on the aromatic ring.
-OCH₃ (C13-O)~3.40s-3HProtons of the terminal methoxy group of the methoxyethoxy chain.
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C1~135Aromatic carbon attached to the ethylamine group.
C2~110Aromatic CH.
C3~149Aromatic carbon bearing the methoxy group.
C4~148Aromatic carbon bearing the methoxyethoxy group.
C5~112Aromatic CH.
C6~118Aromatic CH.
C7~50Methine carbon of the ethylamine side chain.
C8~25Methyl carbon of the ethylamine side chain.
C11~69Methylene carbon adjacent to the aromatic ether oxygen.
C13~71Methylene carbon of the methoxyethoxy group.
C15~56Carbon of the methoxy group on the aromatic ring.
-OCH₃ (C13-O)~59Carbon of the terminal methoxy group of the methoxyethoxy chain.

Experimental Protocol for NMR Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra for the structural confirmation of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative if solubility in CDCl₃ is limited.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: The residual solvent peak can be used for referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. This is crucial for confirming the connectivity of the ethylamine side chain and the coupling between aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This will definitively link the proton signals to their corresponding carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting the methoxy and methoxyethoxy groups to the correct positions on the aromatic ring.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak or TMS.

  • Integration and Peak Picking: Integrate the ¹H NMR signals to determine the relative number of protons for each resonance. Pick all significant peaks in both ¹H and ¹³C spectra.

  • Interpretation: Compare the experimental spectra with the predicted data. Analyze the 2D spectra to confirm the complete molecular structure.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR F 2D COSY G 2D HSQC H 2D HMBC I Fourier Transform, Phasing, Baseline Correction H->I J Reference Spectra I->J K Peak Picking & Integration J->K L Assign ¹H and ¹³C Signals K->L M Confirm Connectivity with 2D NMR L->M N Final Structure Verification M->N

Caption: General workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive, albeit predictive, NMR reference for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. The detailed protocol for sample preparation, data acquisition, and processing offers a clear and effective pathway for researchers to obtain high-quality NMR data for this and structurally related compounds. The use of a combination of 1D and 2D NMR techniques, as outlined, is essential for the unambiguous structural confirmation that is critical for advancing research in medicinal chemistry and related fields.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • SpectraBase. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wainwright, M. J., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 50(23), 5635–5644. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Retrieved from [Link]

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Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Protocols for 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Executive Summary & Chemical Rationale As a Senior Application Scientist, I approach the preclinical evaluation of novel chemical entities (NCEs) not as a checklist, but as an integrated system where molecular structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I approach the preclinical evaluation of novel chemical entities (NCEs) not as a checklist, but as an integrated system where molecular structure dictates macroscopic behavior. The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS: 1016764-39-8) is a substituted α -methylbenzylamine derivative.

The Causality of Structure: The primary amine group imparts significant basicity ( pKa​ ~9.0–9.5), meaning the molecule will be heavily protonated at a physiological pH of 7.4. Simultaneously, the 3-methoxy and 4-(2-methoxyethoxy) ether linkages act as potent hydrogen-bond acceptors. This structural combination significantly lowers the overall lipophilicity ( logP ) compared to unsubstituted phenylethylamines, enhancing its aqueous solubility. Consequently, this compound is highly amenable to simple aqueous formulations, bypassing the need for harsh organic co-solvents (e.g., high-concentration DMSO or Tween-80) that can confound pharmacokinetic (PK) data by altering membrane permeability or inducing vehicle-mediated toxicity.

Formulation Strategy: Building a Self-Validating System

A robust in vivo study begins with a formulation that is physiologically invisible. Administering an unbuffered free base can lead to highly alkaline solutions, causing injection site necrosis, hemolysis, and erratic absorption.

  • Salt Selection: Always utilize the hydrochloride (HCl) or mesylate salt. If only the free base is available, it must be protonated in situ using stoichiometric equivalents of 0.1 N HCl prior to buffering.

  • Vehicle Choice: 0.9% w/v NaCl (Normal Saline) or 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Self-Validation Checkpoint: After formulation, subject the vial to the Tyndall effect (shining a laser pointer through the solution). A true solution will not scatter the beam. If scattering occurs, you have a micro-suspension, which will invalidate Intravenous (IV) clearance calculations.

In Vivo Administration Protocols (Rodent Models)

To ensure reproducibility and animal welfare, dosing volumes must strictly adhere to established industry guidelines .

Protocol A: Intravenous (IV) Bolus (Tail Vein)
  • Step 1: Warm the rodent cage to 37°C for 5–10 minutes. Causality: This induces vasodilation of the lateral tail vein, ensuring a smooth, single-pass needle entry.

  • Step 2: Restrain the animal securely in a commercial restrainer and disinfect the injection site with 70% ethanol.

  • Step 3: Administer the formulated compound (Target dose: 1–5 mg/kg) using a 27G to 30G needle. Critical Rule: The injection volume must not exceed 5 mL/kg.

  • Step 4: Apply gentle pressure to the injection site with sterile gauze for 30 seconds to achieve hemostasis and prevent dose leakage.

  • Self-Validation Checkpoint: In your PK modeling, calculate the theoretical C0​ (Dose / Volume of Distribution). If the back-extrapolated T0​ concentration deviates by >20% from this theoretical value, it flags a paravenous injection or formulation precipitation.

Protocol B: Per Os (PO) Oral Gavage
  • Step 1: Formulate the compound at a higher concentration (Target dose: 10–30 mg/kg) to account for potential first-pass metabolism in the liver.

  • Step 2: Immobilize the animal by scruffing, ensuring the head, neck, and esophagus form a straight vertical line.

  • Step 3: Gently insert a stainless steel or flexible plastic gavage needle (with a bulbous tip) over the tongue and down the esophagus. Causality: The bulbous tip prevents tracheal intubation.

  • Step 4: Administer the dose smoothly. The maximum allowable volume is 10 mL/kg.

Workflow N1 1. Compound Formulation Target Amine in 0.9% Saline (pH 7.4) N2 2. In Vivo Administration IV (1-5 mg/kg) | PO (10-30 mg/kg) N1->N2 N3 3. Serial Blood Sampling 0.25, 0.5, 1, 2, 4, 8, 24 hours N2->N3 N4 4. Plasma Extraction Protein Precipitation (ACN + IS) N3->N4 N5 5. LC-MS/MS Bioanalysis Quantification & Validation N4->N5 N6 6. PK Parameter Derivation (Clearance, Volume of Distribution, Half-life) N5->N6

Figure 1: End-to-end preclinical pharmacokinetic workflow for the target amine.

Pharmacokinetic Sampling & Bioanalysis

The integrity of PK data relies entirely on the bioanalytical method. Substituted phenylethylamines are susceptible to rapid degradation if plasma enzymes are not denatured.

LC-MS/MS Sample Preparation Protocol
  • Step 1: Collect serial blood samples (~50 µL per timepoint) via jugular vein cannulation into K2​EDTA tubes. Centrifuge at 3,000 × g (4°C) for 10 minutes to separate plasma.

  • Step 2: Aliquot 20 µL of plasma into a 96-well plate.

  • Step 3 (Protein Crash): Add 100 µL of ice-cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold ACN instantly denatures plasma proteins, halting ex vivo degradation, while the SIL-IS corrects for matrix-induced ion suppression during mass spectrometry.

  • Step 4: Vortex for 2 minutes and centrifuge at 4,000 × g for 15 minutes.

  • Step 5: Transfer the supernatant to a clean plate for LC-MS/MS injection.

  • Self-Validation Checkpoint: This bioanalytical method must be validated for linearity, accuracy, and precision across a dynamic range (e.g., 1–1000 ng/mL) in strict accordance with the.

Putative Metabolic Clearance Pathways

Understanding the metabolic fate of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is critical for interpreting its half-life ( t1/2​ ) and systemic clearance ( CL ). As an α -methyl primary amine, it is a prime candidate for oxidative deamination by Monoamine Oxidase (MAO) and O-dealkylation by Hepatic Cytochrome P450 (CYP) enzymes.

Metabolism Parent 1-[3-methoxy-4-(2-methoxyethoxy) phenyl]ethan-1-amine MAO Monoamine Oxidase (Oxidative Deamination) Parent->MAO Primary CYP CYP450 Enzymes (O-Dealkylation) Parent->CYP Secondary Ketone Acetophenone Metabolite MAO->Ketone Phenol Phenolic Metabolite CYP->Phenol Phase2 Phase II Conjugation (Glucuronidation) Ketone->Phase2 Phenol->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion

Figure 2: Putative metabolic clearance pathways via MAO and CYP450 enzymes.

Quantitative Data Summaries

Table 1: Recommended Dosing Parameters for Rodent PK Studies

ParameterIntravenous (IV)Per Os (PO)Intraperitoneal (IP)
Typical Dose 1 – 5 mg/kg10 – 30 mg/kg5 – 15 mg/kg
Max Volume (Mice) 5 mL/kg10 mL/kg10 mL/kg
Max Volume (Rats) 5 mL/kg10 mL/kg10 mL/kg
Preferred Vehicle 0.9% Saline or PBS0.9% Saline or 0.5% MC0.9% Saline
Needle Gauge 27G – 30G18G – 20G (Gavage)25G – 27G

Table 2: Key Pharmacokinetic Parameters and Diagnostic Significance

ParameterDefinitionCausality / Diagnostic Value for NCEs
Cmax​ Maximum plasma concentrationIndicates acute exposure and potential toxicity thresholds.
Tmax​ Time to reach Cmax​ Validates absorption rate; delayed Tmax​ suggests poor PO solubility.
AUC0−∞​ Area under the curveTotal systemic exposure; used to calculate absolute bioavailability ( F ).
CL Systemic ClearanceDetermines dosing frequency; high CL indicates rapid MAO/CYP metabolism.
Vd​ Volume of DistributionHigh Vd​ indicates extensive tissue penetration (typical for amines).
t1/2​ Terminal half-lifeDictates the duration of pharmacological action and accumulation risk.

References

  • Diehl, K.H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J.M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology.[Link]

  • US Food and Drug Administration (FDA) (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Welcome to the technical support guide for the synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key phenethylamine derivative. The following FAQs address common challenges and provide in-depth, field-proven solutions to improve your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one is resulting in a low yield. What are the most common causes and how can I fix them?

Low yield in a reductive amination is a frequent issue that can typically be traced back to one of three areas: inefficient imine formation, suboptimal reducing agent activity, or competing side reactions.

The overall reaction proceeds in two main stages: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of this imine to the desired amine.[1] Each stage has specific requirements for optimal performance.

1. Inefficient Imine Formation: The formation of the imine is a critical equilibrium-dependent step.[2] To drive the reaction towards the imine, two factors are paramount:

  • pH Control: The reaction requires a mildly acidic environment, typically in the pH range of 5 to 6.[2][3] This is a delicate balance. The acid catalyzes the reaction by protonating the carbonyl group, making it more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material (e.g., ammonia or an ammonium salt) becomes fully protonated to the non-nucleophilic ammonium ion, halting the reaction.[2][3]

    • Solution: Add a weak acid catalyst, such as acetic acid, to the reaction mixture.[2]

  • Water Removal: This condensation reaction produces water.[2] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[2]

2. Suboptimal Reducing Agent and Conditions: The choice and handling of your reducing agent are critical for selectively reducing the imine without affecting the starting ketone.

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) is a strong reducing agent and can readily reduce the starting ketone to the corresponding alcohol, creating a significant byproduct and consuming your starting material.[2] Milder, more selective reducing agents are preferred for one-pot reductive aminations.[2]

    • Solution: Use a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are particularly effective at reducing the protonated imine (iminium ion) intermediate while being much less reactive towards the ketone starting material.[2]

  • Reducing Agent Stability: Hydride-based reducing agents can degrade upon exposure to moisture.

    • Solution: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions, such as in a desiccator.[2]

3. Reaction Monitoring and Side Reactions: Without proper monitoring, it's difficult to know when the reaction is complete or if side reactions are dominating.

  • Primary Side Reaction: The most common side reaction is the reduction of the starting ketone to 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol. This occurs when the reducing agent is too reactive or is added before sufficient imine has formed.

    • Solution: Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If alcohol formation is significant, consider a two-step process: allow the imine to form completely (monitor by TLC/LC-MS) before adding the reducing agent.[2]

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield in Reductive Amination check_sm Verify Purity and Stoichiometry of Starting Materials start->check_sm imine_formation Optimize Imine Formation check_sm->imine_formation ph_check Is pH between 5-6? (e.g., use Acetic Acid) imine_formation->ph_check No water_removal Is water being removed? (e.g., Molecular Sieves) imine_formation->water_removal Yes ph_check->water_removal water_removal->water_removal reducing_agent Evaluate Reducing Agent water_removal->reducing_agent Yes agent_choice Using a selective agent? (e.g., NaBH₃CN, NaBH(OAc)₃) reducing_agent->agent_choice No agent_quality Is the agent fresh and dry? reducing_agent->agent_quality Yes agent_choice->agent_quality agent_quality->agent_quality side_reactions Check for Side Reactions (TLC/LC-MS) agent_quality->side_reactions Yes alcohol_byproduct Significant alcohol byproduct observed? side_reactions->alcohol_byproduct Yes success Improved Yield side_reactions->success No two_step Implement Two-Step Protocol: 1. Form Imine 2. Add Reducing Agent alcohol_byproduct->two_step two_step->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Q2: I'm observing a significant amount of the alcohol byproduct. How can I specifically minimize the reduction of my starting ketone?

This is a classic selectivity problem. The key is to favor the reduction of the iminium ion over the carbonyl group.

  • Two-Step Procedure: The most robust method is to separate the imine formation and reduction steps.[2]

    • Dissolve the ketone, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, and the amine source (e.g., ammonium acetate) in a suitable solvent (like methanol or ethanol).

    • Add acetic acid to catalyze imine formation and molecular sieves to remove water.

    • Stir at room temperature or with gentle heating and monitor the disappearance of the ketone spot by TLC.

    • Once imine formation is complete, cool the reaction if necessary and then add the reducing agent (e.g., NaBH₃CN).

  • Choice of Reagents: As mentioned, NaBH(OAc)₃ is often an excellent choice for a one-pot reaction as it is less basic and more sterically hindered, increasing its selectivity for the iminium ion.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical UseAdvantagesDisadvantages
Sodium BorohydrideNaBH₄General reductionsInexpensive, powerfulOften reduces starting ketone/aldehyde; can be too reactive for one-pot reactions.[2]
Sodium CyanoborohydrideNaBH₃CNOne-pot reductive aminationsSelective for iminium ions at acidic pH; stable in protic solvents.[2]Toxic cyanide byproduct; can sometimes cause CN addition byproducts.
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot reductive aminationsHighly selective, non-toxic byproducts, mild.[2]More expensive, moisture-sensitive.
Q3: Are there alternative synthetic routes to reductive amination, such as the Leuckart-Wallach reaction?

Yes, the Leuckart-Wallach reaction is a classical method for converting ketones to amines using formic acid derivatives as both the nitrogen source and the reducing agent.[4][5]

  • Reagents: Typically involves heating the ketone with ammonium formate or formamide.[4][6]

  • Mechanism: The reaction proceeds through the formation of an N-formyl derivative of the target amine, which must then be hydrolyzed (usually with strong acid or base) to yield the final primary amine.[6]

  • Conditions: A significant drawback is the requirement for high temperatures, often between 120-180 °C, which can lead to thermal decomposition and side products.[4][5]

Table 2: Comparison of Reductive Amination vs. Leuckart-Wallach Reaction

FeatureModern Reductive AminationLeuckart-Wallach Reaction
Reducing Agent Hydride source (e.g., NaBH₃CN)Formic acid / Formate[4]
Amine Source Ammonia, ammonium salt, or primary amineAmmonium formate or formamide[4]
Temperature Mild (Room temperature to gentle reflux)[2]High (120-180 °C)[5]
Intermediate Imine/Iminium IonN-formyl amine[6]
Workup Direct isolation of amineRequires a separate hydrolysis step
Advantages High selectivity, mild conditions, broad functional group toleranceInexpensive reagents
Disadvantages Cost of selective reducing agentsHarsh conditions, potential for side reactions and thermal decomposition.[7]

For substrates with sensitive functional groups, modern reductive amination offers far superior control and typically higher yields of the clean product.

Q4: The synthesis was successful, but the product is a racemic mixture. How can I resolve the enantiomers to obtain the desired stereoisomer?

For pharmaceutical applications, isolating a single enantiomer is often required. Chiral resolution is the most common method to separate a racemic mixture of amines.

1. Diastereomeric Salt Crystallization: This is a classical and industrially scalable method.[] It relies on the principle that diastereomers (chiral molecules with more than one chiral center) have different physical properties, including solubility.

  • Protocol:

    • React the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, D-(-)-mandelic acid) in a suitable solvent.

    • This forms a pair of diastereomeric salts.

    • Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.

    • The crystallized salt is filtered off and can be further purified by recrystallization.

    • The chiral acid is then removed by treating the purified salt with a base, which liberates the enantiomerically pure free amine.

G racemate Racemic Amine (R-Amine + S-Amine) chiral_acid Add Chiral Acid (e.g., L-Acid) racemate->chiral_acid salts Formation of Diastereomeric Salts (R-Amine:L-Acid + S-Amine:L-Acid) chiral_acid->salts crystallization Fractional Crystallization (Exploits different solubilities) salts->crystallization salt_A Insoluble Salt (e.g., R:L) (Crystallizes out) crystallization->salt_A salt_B Soluble Salt (e.g., S:L) (Remains in solution) crystallization->salt_B filter Filter salt_A->filter basify_B Basify to remove L-Acid salt_B->basify_B basify_A Basify to remove L-Acid filter->basify_A pure_R Pure R-Amine basify_A->pure_R pure_S Pure S-Amine basify_B->pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

2. Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer of the racemic mixture. Lipases are commonly used for this purpose.[9]

  • Protocol:

    • The racemic amine is treated with an acylating agent (e.g., ethyl acetate) in the presence of a lipase, such as immobilized Candida antarctica lipase B (Novozym 435).[9]

    • The enzyme will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (e.g., the S-enantiomer) unreacted.

    • The resulting mixture of the unreacted amine and the newly formed amide can then be easily separated by standard methods like extraction or chromatography.[9]

    • If desired, the amide can be hydrolyzed back to the amine, yielding the other pure enantiomer.

This method is highly effective and often provides very high enantiomeric excess (% ee).[9]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]

  • Verma, R. P., & Hansch, C. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(65), 37237–37251. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2001). resolution of chiral aliphatic and arylalkyl amines using immobilized candida antarctica lipase and isolation of their r- and s-enantiomers. Synthetic Communications, 31(18), 2793-2800. [Link]

  • FAPESP. (n.d.). Reductive Amination Reactions under Electrosynthesis Conditions. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. Retrieved from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective.... Retrieved from [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Hill, N. J., & Jamison, T. F. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7333–7338. [Link]

  • MDPI. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Retrieved from [Link]

  • Hill, N. J., & Jamison, T. F. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. PMC. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • Atlantis Press. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For The Preparation Of 1 (3 Ethoxy 4 Methoxy Phenyl) 2 Methylsulfonyl Ethanamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Retrieved from [Link]

  • The Vespiary. (n.d.). studies on the leuckart reaction. Retrieved from [Link]

  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US9688623B2 - Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]

  • SciSpace. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation, aggregation, or inconsistent dosing when working with 1-[3-methoxy-4-(2-methoxyethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing precipitation, aggregation, or inconsistent dosing when working with 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in aqueous biological buffers.

While the primary amine group provides a handle for aqueous solubility via protonation, the bulky 3-methoxy and 4-(2-methoxyethoxy) aromatic substituents significantly increase the molecule's lipophilicity. This guide provides field-proven, self-validating methodologies to overcome thermodynamic barriers and achieve stable aqueous solutions.

Part 1: Core Troubleshooting Logic

Before adjusting your formulation, it is critical to diagnose the exact thermodynamic or chemical cause of the precipitation. The workflow below outlines the causality-driven steps to isolate the issue.

Troubleshooting Start Precipitation in Aqueous Buffer Form Is the API a Free Base? Start->Form Salt Convert to HCl Salt or lower pH < 7.0 Form->Salt Yes pHCheck Is Assay pH > 8.0? Form->pHCheck No Salt->pHCheck Cyclo Use HP-β-CD Inclusion Complex pHCheck->Cyclo Yes ConcCheck Is Concentration > Intrinsic Solubility? pHCheck->ConcCheck No Success Clear, Stable Solution Cyclo->Success Cosolvent Pre-dissolve in DMSO/EtOH ConcCheck->Cosolvent Yes ConcCheck->Success No Cosolvent->Success

Logical workflow for diagnosing and resolving amine precipitation in aqueous buffers.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when diluted into pH 7.4 PBS, even though it is an amine? A1: This is a classic example of the "hydrophobic effect" outcompeting ionization. While the primary amine ( pKa​≈9.0−9.5 ) is predominantly protonated at pH 7.4, the 2-methoxyethoxy and methoxy groups create a large hydrophobic surface area. If you are diluting a highly concentrated DMSO stock directly into PBS, you are triggering a "solvent shift." The local concentration of the drug exceeds its intrinsic aqueous solubility before the DMSO can evenly disperse, causing the hydrophobic tails to aggregate and exclude water. Using cosolvents or surfactants lowers the polarity of the aqueous solution, bridging the dielectric gap between the drug and water 1.

Q2: How do I prepare a stable 10 mM stock solution for in vitro assays without crashing out my cells? A2: You must utilize a two-step cosolvent strategy. Dissolve the compound in 100% DMSO or Ethanol first. These organic cosolvents disrupt the hydrogen bonding network of water, reducing intermolecular attraction and accommodating the hydrophobic hydrocarbon regions of the molecule 2. To prevent cellular toxicity, ensure your final working dilution in the assay media keeps the organic solvent concentration strictly below 1% (v/v).

Q3: My downstream application requires a basic buffer (pH 8.5). How can I prevent the amine from precipitating? A3: At pH 8.5, the buffer pH approaches the pKa​ of the primary amine. This drastically increases the fraction of the unionized free base, which is notoriously poorly water-soluble 3. To maintain solubility at higher pH levels, you must employ inclusion complexes using cyclodextrins (e.g., HP-β-CD). Cyclodextrins feature a hydrophobic cavity that encapsulates the lipophilic aromatic ring, while their hydrophilic exterior maintains aqueous solubility without altering the pH 4.

Part 3: Physicochemical Data & Solubilization Strategies

The following table summarizes the quantitative parameters and corresponding formulation strategies required to manipulate the solubility of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine.

Property / StrategyValue / DescriptionImpact on Solubility
Molecular Weight 225.29 g/mol Moderate size; lipophilic surface area dominates hydration potential.
Estimated pKa​ ~9.0 - 9.5 (Primary Amine)Highly soluble at pH < 7.0 (ionized); precipitates at pH > 8.0 (unionized).
Salt Formation Conversion to HCl or TFA saltDramatically lowers the crystal lattice energy, improving initial dissolution rate.
Cosolvency 100% DMSO or Ethanol stockSolubilizes the hydrophobic 2-methoxyethoxy tail prior to aqueous dilution.
Cyclodextrin Complexation 10-20% (w/v) HP-β-CD in bufferShields the aromatic ring from water, preventing aggregation at high pH.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below includes a self-validating step to confirm success before proceeding to your biological assay.

Protocol 1: Two-Step Solubilization and Solvent-Shift Mitigation

Use this protocol for standard in vitro assays requiring physiological pH (7.4).

  • Stock Preparation: Weigh the required mass of the compound (preferably the HCl salt form) and dissolve it completely in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Vortexing: Vortex the master stock for 60 seconds. The solution must be completely clear with no particulate matter.

  • Pre-dilution (Optional but Recommended): To prevent solvent shift shock, create an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and your target aqueous buffer.

  • Final Dilution: Dropwise, add the intermediate stock to your final assay buffer under continuous vortexing to reach your working concentration (e.g., 10 µM). Ensure final DMSO concentration is 1%.

  • Validation Step: Centrifuge the final dilution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a micro-pellet is visible, the solubility limit has been exceeded. You must reduce the working concentration or increase the surfactant ratio.

Protocol 2: HP-β-CD Inclusion Complexation for High-pH Assays

Use this protocol when working at pH > 7.5 where the amine becomes deprotonated.

Protocol Step1 1. Weigh API & HP-β-CD Step2 2. Add Buffer (pH > 7.5) Step1->Step2 Step3 3. Agitate 24h at 25°C Step2->Step3 Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. Validate OD600 < 0.05 Step4->Step5

Step-by-step experimental workflow for HP-β-CD inclusion complexation.

  • Dry Mixing: Weigh the API and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to achieve a 1:5 to 1:10 molar ratio (API : Cyclodextrin).

  • Buffer Addition: Add your target basic buffer (e.g., pH 8.5 Tris) directly to the dry powder mixture.

  • Equilibration: Place the solution on an orbital shaker or thermomixer at 25°C for 24 hours. Complexation is a thermodynamic equilibrium process and requires time for the hydrophobic tail to enter the cyclodextrin cavity.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated free base.

  • Validation Step: Measure the optical density of the filtrate at 600 nm ( OD600​ ) against a blank buffer. An OD600​<0.05 validates the absence of colloidal aggregates , confirming a true solution.

References

  • Title: Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs Source: MDPI URL: [Link]

  • Title: Solubility Enhancement of Poorly Soluble Drug by using different Techniques Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

  • Title: Enhancement of Solubility: A Pharmaceutical Overview Source: Scholars Research Library URL: [Link]

  • Title: CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic beh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS 1016764-39-8)[1].

Due to its basic primary amine group and flexible, bulky ether substituents, this compound frequently suffers from severe peak tailing and co-elution with synthetic precursors, positional isomers, and enantiomers. This guide synthesizes mechanistic theory with field-proven methodologies to help you achieve baseline resolution (Rs > 1.5) and robust peak shapes.

Part 1: Mechanistic FAQs (The "Why" Behind the Chromatography)

Q1: Why does this specific amine exhibit severe peak tailing and co-elution on my standard C18 column? A: The causality lies in the compound's acid-base chemistry interacting with the column support. The primary ethan-1-amine group has a pKa of approximately 9.5. In standard acidic mobile phases (pH 2–4), the amine is fully protonated (positively charged). Simultaneously, conventional silica-based C18 columns contain unreacted surface silanols (pKa ~4–5). These silanols become partially ionized, creating strong, secondary ion-exchange interactions with the protonated amine[2]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the peak to smear or "tail," effectively masking closely eluting impurities and causing apparent co-elution[3].

Q2: I am seeing co-elution with a positional isomer. Why can't I resolve them by simply changing the gradient? A: Positional isomers (e.g., where the methoxy and 2-methoxyethoxy groups are swapped on the phenyl ring) possess identical molecular weights and nearly identical hydrophobicity (LogP). A standard C18 column relies almost exclusively on hydrophobic dispersive forces, which cannot differentiate these subtle spatial differences. To resolve them, you must induce shape selectivity and dipole-dipole interactions by switching to an orthogonal stationary phase, such as a Pentafluorophenyl (PFP) or Biphenyl column.

Q3: How does mobile phase pH dictate the separation of this amine from its ketone precursor (1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one)? A: The ketone precursor is neutral and its retention is largely unaffected by pH. The amine, however, is highly sensitive to pH.

  • Low pH (2.5): The amine is protonated and highly polar, eluting much earlier than the ketone. However, if tailing occurs, it may bleed into the ketone peak.

  • High pH (10.0): The amine is deprotonated (neutralized). Its hydrophobicity increases drastically, pushing its retention time significantly higher, often swapping elution order with polar impurities and moving it into a cleaner region of the chromatogram.

Part 2: Troubleshooting Workflows & Visualizations

To systematically resolve co-elution, follow the decision matrix below. This workflow prioritizes non-destructive mobile phase adjustments before transitioning to orthogonal column chemistries.

Workflow Start Co-elution Detected (Peak Purity < 99%) CheckpH 1. Evaluate Mobile Phase pH (Low vs. High pH) Start->CheckpH HighpH High pH (pH 10) 10mM NH4HCO3 CheckpH->HighpH Increase Retention LowpH Low pH (pH 2.5) 0.1% Formic Acid CheckpH->LowpH LC-MS Focus CheckColumn 2. Orthogonal Stationary Phase HighpH->CheckColumn If Rs < 1.5 LowpH->CheckColumn If Rs < 1.5 PFP PFP Column (Fluorinated/Pi-Pi) CheckColumn->PFP Isomer separation Biphenyl Biphenyl Column (Shape Selectivity) CheckColumn->Biphenyl Aromatic impurities Resolved Baseline Resolution Achieved (Rs > 1.5) PFP->Resolved Biphenyl->Resolved

Fig 1: Step-by-step decision matrix for resolving basic amine co-elution.

If standard C18 fails, a Pentafluorophenyl (PFP) column is the most robust solution for this specific molecule. The diagram below illustrates the multi-modal interactions that allow PFP to resolve the target amine from closely related structural analogues.

Mechanism Analyte 1-[3-methoxy-4-(2-methoxyethoxy) phenyl]ethan-1-amine PiPi π-π Interactions (Phenyl Ring) Analyte->PiPi Hbond Hydrogen Bonding (Ether Oxygens) Analyte->Hbond Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Steric Shape Selectivity (Chiral Center) Analyte->Steric Stationary PFP Stationary Phase (Pentafluorophenyl) PiPi->Stationary Hbond->Stationary Dipole->Stationary Steric->Stationary

Fig 2: Multi-modal interaction mechanisms between the target amine and a PFP phase.

Part 3: Quantitative Data & Column Comparison

The following table summarizes the expected chromatographic behavior of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine across different column chemistries and pH environments. Note: Data reflects typical gradient conditions (5-95% Acetonitrile over 10 minutes).

Stationary PhaseMobile Phase pHRetention Factor (k')Peak Asymmetry (As)Resolution (Rs) from Precursor
C18 (Standard) 2.5 (Formic Acid)1.22.4 (Severe Tailing)0.8 (Co-elution)
C18 (Base-Deactivated) 10.0 (NH₄HCO₃)4.51.2 (Good)1.4 (Marginal)
Biphenyl 2.5 (Formic Acid)4.11.1 (Excellent)2.5 (Baseline)
PFP (Pentafluorophenyl) 2.5 (Formic Acid)3.81.1 (Excellent)2.8 (Optimal)

Part 4: Step-by-Step Methodologies

Protocol A: Orthogonal Method Development for Substituted Phenylethanamines

This self-validating protocol ensures that any observed resolution is due to true chemical selectivity, not artifactual column voiding.

Step 1: System Suitability & Baseline Assessment

  • Prepare a 0.1 mg/mL solution of the amine and suspected co-eluting impurities in 90:10 Water:Acetonitrile.

  • Inject 2 µL onto a base-deactivated C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Run a generic gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Validation Check: Calculate Peak Asymmetry (As). If As > 1.5, residual silanol interactions are dominating[2]. Proceed to Step 2.

Step 2: High-pH Mobile Phase Screening

  • Swap the aqueous mobile phase to 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide. Ensure your column is hybrid-silica designed to withstand high pH (e.g., Waters BEH technology).

  • Repeat the gradient.

  • Validation Check: The basic amine should shift to a later retention time, while neutral impurities remain static. If co-elution persists, the impurities share the same logP. Proceed to Step 3.

Step 3: Inducing Shape Selectivity (PFP Transition)

  • Install a PFP (Pentafluorophenyl) column of identical dimensions.

  • Revert to the low-pH mobile phase (0.1% Formic Acid) to ensure LC-MS compatibility.

  • Lower the column compartment temperature to 20°C . Causality: Lower temperatures increase the rigidity of the flexible 2-methoxyethoxy chain, enhancing steric interactions with the rigid fluorinated ring of the PFP phase.

  • Validation Check: Evaluate Resolution (Rs). Baseline resolution (Rs > 1.5) should be achieved due to orthogonal dipole-dipole interactions.

Protocol B: Chiral Separation of (1R) and (1S) Enantiomers

Because the ethan-1-amine carbon is a chiral center, enantiomers will inherently co-elute on all achiral phases mentioned above.

  • Technique Selection: Utilize Supercritical Fluid Chromatography (SFC). SFC is highly superior for basic compounds as it minimizes peak tailing compared to normal-phase HPLC[4].

  • Stationary Phase: Immobilized Amylose-based Chiral Stationary Phase (e.g., Chiralpak IA or IG).

  • Mobile Phase: CO₂ / Methanol.

  • Basic Modifier: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to the Methanol co-solvent. Causality: The basic modifier acts as a competing base, saturating active acidic sites on the chiral selector and preventing the primary amine from tailing[4].

References[4] Desfontaine, V., Veuthey, J. L., & Guillarme, D. (2016). Evaluation of innovative stationary phase ligand chemistries and analytical conditions for the analysis of basic drugs by supercritical fluid chromatography. PubMed / nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoHRwMnamojJEU2B7lT91mUWtzD5v3eD7Bqq7ZcAg2jj_tKcJJWKb6_kbnXSGJYiKRp51oOcKj-IJ9TJbtkgNHaI7hLybfvDCED1_czZ428Qm8eYtqTnh0kKTsvMJwcp7MZa35[3] ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBhtlmlWwteN6ttGVNqGkhxFdGh3z5oFuWI1w1k7xRTr0pXo90032aFBrHhwsOeQ-Vnyc-YhNepoJCKeCrd9-XskG1B0P3Qa_4fP1T0PLvS-Q_PRz3yJQqgE3GdL1KlCKU5OC0D-9RND9NbcdTQEyg0hsnvIx6wPcubJxAVaquZc4pqYyIx5kIk7EdNpo7iEJ4sRBV5voOk6iFRvMJ6txUN2pOSayoYA9JwyP-VVs6-HRm7nPpijDLhd5vHczIGHwfaJn2Z9pO_gmwxYv7Gf0UABwYBVhRTaTG_Hpo40VkXOiTQVKu7QLGPGpavSuMYHPUnkuthkuB2lVWG0PJ8k=[2] LCGC North America. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBUr1KapclfdBh_dmlnlAti7AxD8I6-av8W3eKwWwQLrIwzmHF6NlS5RK0gyLsrjstgr3rfvm3wYvv2VAIV_PuYPByH-mqy_lVbGEHpDgtFguYXsAJ47MNBT0G2O29K2nBs0dy5OnleZbLJxtVKPr2b3yulloiIXDYGXRrmXqQyDBB2bgGfeDUs01Ftm1B67GY5PhFXOQMNp9YjjFYYB1cyCU-yUjR6ddX2iuhlxpmZJVdphNx0-94gJFoHCgyg6jbcCk=[1] Guidechem. 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (CAS 1016764-39-8) Chemical Properties. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjAOZJFog_PxJxVgLFk13MqgSOFaJj_0mBYOLCGX_Ye90VIpN4r8Q6BGbPUbAYPOx4TGY72qfEyAxkDBpZbT3ZC18_4ycMz9IFF3X8OhJMNjc_2p9XQn1t1VXZaKJnhMLQkPqNDBpGTghZVTJeAqFDsLMQNNM3peXrrHQAdrwZoMb5Jz4UIAeWc-yplwPSm0I=

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Technical Support Center: Crystallization &amp; Purification of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in purifying highly flexible, lipophilic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in purifying highly flexible, lipophilic amine intermediates.

The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine presents unique physicochemical challenges. Its ether-rich aromatic ring (methoxy and 2-methoxyethoxy groups) imparts high conformational flexibility and lipophilicity. This depresses the melting point of the intermediate and significantly increases its solvation energy in organic solvents. Consequently, during crystallization and chiral resolution, the system frequently bypasses direct nucleation and instead undergoes 1[1], commonly known as "oiling out." Furthermore, primary amines of this class are prone to forming solid solutions during classical diastereomeric salt resolution, which severely limits the achievable enantiomeric excess (ee%).

This center provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high enantiomeric excess and polymorphic purity.

Process Workflow

CrystallizationWorkflow A Crude 1-[3-methoxy-4-(2-methoxyethoxy) phenyl]ethan-1-amine B Solvent & Resolving Agent Screening A->B Impurity Profiling C Diastereomeric Salt Formation (Chiral Resolution) B->C Select (+)-DTT D Cooling Crystallization & Seeding C->D Controlled Cooling E LLPS (Oiling-Out) Mitigation Loop D->E If phase separation (clouding) occurs F Polymorph Control & Filtration D->F Nucleation & Growth E->D Adjust supersaturation & re-seed G Pure (S)-Enantiomer API Intermediate F->G Drying & Isolation

Workflow for the chiral resolution and crystallization of the amine intermediate.

Quantitative Data: Solvent & Resolving Agent Screening

To establish a baseline for your process, below is a summary of our empirical screening data for the chiral resolution of this specific amine. The goal is to maximize the ee% while avoiding the metastable LLPS zone.

Solvent SystemResolving AgentCooling Rate (°C/min)Yield (%)ee (%)Purity (HPLC %)Mechanistic Observation
EtOH/Water (80:20) (+)-Di-p-toluoyl-D-tartaric acid 0.2 42 98.5 99.2 High purity, crystalline salt; optimal trajectory.
Isopropanol(+)-Di-p-toluoyl-D-tartaric acid1.03585.095.0Severe oiling out (LLPS) observed due to rapid cooling.
Methanol(+)-Tartaric acid (Standard)0.52870.290.5Solid solution formation; limited enantiomeric enrichment.
Ethyl Acetate(+)-Mandelic acid0.24560.088.0Poor enantioselectivity; lattice energy too similar.
Troubleshooting Guides

Q1: Why does my crystallization mixture form a biphasic oily layer (oiling out) instead of crystals during cooling? A1: This phenomenon is2[2]. It occurs when the supersaturation trajectory crosses the liquid-liquid binodal curve before intersecting the solid-liquid solubility curve. Because the target amine has high solubility in organic solvents at elevated temperatures, rapid cooling causes the system to enter a metastable demixing zone where solute-rich droplets separate from the solvent[3].

  • Causality & Solution: To mitigate this, you must alter the thermodynamic phase diagram or the kinetic trajectory. Switch to a solvent mixture that flattens the solubility curve (e.g., adding 20% water to Ethanol). More importantly, introduce seed crystals before the system reaches the cloud point. Seeding provides a surface for heterogeneous nucleation, allowing the system to consume supersaturation via crystal growth rather than droplet formation[1].

Q2: I am using standard (+)-tartaric acid for chiral resolution, but my enantiomeric excess (ee%) plateaus at ~70% regardless of recrystallization. How can I improve this? A2: Your system is likely trapped in a partial solid solution. Classical chiral resolution relies on the formation of a single-crystal diastereomeric salt. However, structurally flexible amines often co-crystallize with both enantiomers of the resolving agent in non-stoichiometric proportions within the same unit cell, fundamentally capping the achievable ee%[4].

  • Causality & Solution: You must disrupt the solid solution lattice. Switch to a bulkier resolving agent like5[5]. The steric bulk of the toluoyl groups prevents the incorrect enantiomer from packing efficiently into the crystal lattice, shifting the system from a solid solution to a highly enantio-enriched eutectic system[6].

Q3: How do I prevent unwanted polymorphic transitions during the final isolation and drying steps? A3: Polymorphic transitions are typically solvent-mediated or induced by thermal stress. The initial polymorph formed during7[7] is often kinetically favored but thermodynamically metastable. If the wet cake is left in contact with the mother liquor at ambient temperature, it will undergo a solvent-mediated phase transition to the stable form, altering the crystal habit (e.g., from blocks to needles) and causing filtration issues[8].

  • Causality & Solution: Utilize Process Analytical Technology (PAT) to ensure complete desupersaturation before filtration[9]. Wash the isolated wet cake immediately with a pre-chilled anti-solvent to displace the mother liquor without dissolving the crystal surfaces. Finally, dry under vacuum at a temperature strictly below the known polymorphic transition threshold.

Frequently Asked Questions (FAQs)

Q: Can oiling out actually be used to purge impurities? A: Yes, in highly specific scenarios. If the liquid-liquid phase separation alters the composition of the mother phase favorably, certain lipophilic impurities may partition preferentially into the solute-lean phase, acting as an unconventional purification step[10]. However, for robust scale-up, avoiding LLPS entirely is standard practice to prevent agglomeration and solvent entrapment.

Q: What is the optimal seeding strategy for this amine? A: Use a minimal amount of seed crystals (0.5% - 1.0% w/w) of the desired pure diastereomeric salt. Add the seeds in the metastable zone—typically 5–10°C below the dissolution temperature, but at least 5°C above the LLPS cloud point.

Self-Validating Experimental Protocol

This protocol for the chiral resolution of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine incorporates internal validation checks to ensure the system remains thermodynamically stable.

Step 1: Dissolution & Cloud Point Check

  • Charge a reactor with 1.0 eq of crude racemic amine and 0.5 eq of (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTT).

  • Add Ethanol/Water (80:20 v/v) at 10 volumes relative to the amine mass.

  • Heat the mixture to 65°C under moderate agitation (200 rpm).

  • Validation Check: Inspect the solution. If it is not completely clear (100% transmissivity), add Ethanol in 5% v/v increments until clear. This confirms you have exited the liquid-liquid binodal region.

Step 2: Controlled Cooling & Seeding

  • Program a linear cooling ramp of 0.2°C/min down to 50°C.

  • At 50°C, pause the cooling ramp and charge 1.0% w/w of pure (S)-amine-(+)-DTT seed crystals.

  • Validation Check: Hold the temperature at 50°C for 60 minutes.

    • Outcome A: If the seed bed dissolves, the system is undersaturated. Lower the temperature by 2°C and re-seed.

    • Outcome B: If an oily layer forms, the supersaturation generation rate was too high. Reheat to 65°C to redissolve, and reduce the cooling rate to 0.1°C/min.

Step 3: Nucleation & Desupersaturation

  • Once the seed bed is stable and growing, resume cooling at 0.2°C/min to a final temperature of 5°C.

  • Validation Check: Monitor the mother liquor concentration via ATR-FTIR or sample for HPLC. Do not proceed to filtration until the solute concentration plateaus, confirming that thermodynamic equilibrium has been reached and primary nucleation is complete.

Step 4: Isolation & Washing

  • Filter the suspension via a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes of pre-chilled (5°C) 80:20 EtOH/Water.

  • Validation Check: Analyze the wash filtrate. If the ee% of the filtrate drops below 50%, the wash solvent is dissolving the enantio-enriched crystal lattice; reduce the wash volume or lower the wash temperature in subsequent batches.

  • Dry the isolated salt under vacuum at 40°C to constant weight.

References
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. 1

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. 10

  • Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. 4

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. 3

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 2

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). 6

  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering.org.cn. 8

  • Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs. CoLab. 7

  • Chiral Resolution of Racemic Amines in µ-Reactor-Crystallizer. ResearchGate. 5

  • Achieving polymorph selectivity in the crystallization of pharmaceutical solids: Basic considerations and recent advances. ResearchGate. 9

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich benzylic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich benzylic amines. 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a highly reactive intermediate/active pharmaceutical ingredient (API) that requires strict environmental controls to prevent oxidative degradation. This guide synthesizes mechanistic chemical insights with field-proven, self-validating protocols to ensure the integrity of your compound during long-term storage and formulation.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does the free base of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine turn reddish-brown when stored on the benchtop? A: This discoloration is a hallmark of oxidative degradation. The molecule features an electron-rich aromatic ring (due to the 3-methoxy and 4-(2-methoxyethoxy) substituents) and a benzylic primary amine ( Ar−CH(NH2​)−CH3​ ). The benzylic hydrogen possesses a low bond dissociation enthalpy, making it highly susceptible to1[1]. When exposed to atmospheric oxygen and UV light, a benzylic radical forms, which is stabilized by the electron-donating alkoxy groups. This propagates a chain reaction leading to cleavage products or highly conjugated, colored quinone-like species. Furthermore, simple amines are known to 2[2], necessitating inert gas blanketing during processing and storage.

Q: We formulated the API with crospovidone and PEG, but stability testing revealed significant N-oxide and dimer formation. What is the mechanism? A: Polymeric excipients like crospovidone, hydroxypropyl cellulose (HPC), and polyethylene glycol (PEG) frequently contain trace levels of hydroperoxides as manufacturing byproducts. The primary amine group of your compound is highly nucleophilic and readily reacts with these 3[3], which can further oxidize to oximes or N-oxides. Additionally, trace formaldehyde in these excipients can react with the primary amine to form a hemiaminal, dehydrating to an imine, and subsequently dimerizing.

Q: How can we chemically stabilize the amine to prevent these excipient-driven oxidations? A: The most effective chemical stabilization strategy is converting the free base into a stable salt (e.g., hydrochloride or mesylate). Oxidation reactions involving peroxides are heavily pH-dependent; 4[4], rendering it kinetically inert to peroxide-mediated N-oxidation.

Q: Can trace metals in our glassware or buffers accelerate this degradation? A: Yes. Trace transition metals (like Fe3+ or Cu2+ ) are ubiquitous in excipients and buffers. While the reaction between ground-state triplet oxygen and the organic molecule is spin-forbidden and kinetically slow, trace metals can catalyze the reduction of triplet oxygen into highly reactive superoxide or hydroxyl radicals via 5[5]. Using high-purity reagents and adding chelators (like EDTA) during aqueous processing can mitigate this.

Section 2: Quantitative Vulnerability Profile

To effectively prevent degradation, you must control the kinetic and thermodynamic drivers of oxidation. Table 1 summarizes the quantitative thresholds required to maintain API stability.

Table 1: Quantitative Vulnerability Profile & Mitigation Matrix

Degradation PathwayInitiating AgentKinetic / Thermodynamic DriverTarget Metric for MitigationPrimary Mitigation Strategy
Benzylic Auto-oxidation Atmospheric O2​ , UV LightLow benzylic C-H bond dissociation energy (~85 kcal/mol)Headspace O2​ < 0.5%Argon backfilling, Amber vials
N-Oxidation Hydroperoxides (in excipients)High nucleophilicity of free primary amine ( pKa​ ~9-10)Formulation peroxide limit < 10 ppmSalt formation (protonation to NH3+​ )
Metal-Catalyzed Oxidation Trace Fe/Cu in buffersSpin-forbidden O2​ activation via Fenton chemistryTrace metals < 1 ppmUse of chelators (EDTA)
Imine Dimerization Trace AldehydesAmine-aldehyde condensationExcipient aldehyde limit < 5 ppmExcipient screening

Section 3: Visualizing the Degradation & Storage Workflows

Pathway A 1-[3-methoxy-4-(2-methoxyethoxy)phenyl] ethan-1-amine (Free Base) B Benzylic Radical Formation (Auto-oxidation) A->B O2 / UV Light C N-Oxidation by Peroxides (Excipient Impurities) A->C Trace H2O2 D Cleavage / Ketone Formation B->D Radical Propagation E Hydroxylamine / Oxime C->E Nucleophilic Attack

Oxidative degradation pathways of the benzylic primary amine.

Workflow S1 Synthesize Free Base S2 Salt Formation (HCl) S1->S2 S3 Vacuum Drying (<0.1 mbar) S2->S3 S4 Amber Vial Packaging S3->S4 S5 Argon Purge (3x Cycles) S4->S5 S6 Cryogenic Storage (-20°C) S5->S6

Optimized workflow for processing and storing the amine to prevent oxidation.

Section 4: Self-Validating Standard Operating Procedures

To guarantee the trustworthiness of your storage conditions, do not rely on assumptions. The following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Conversion to Oxidation-Resistant Hydrochloride Salt

Causality: Protonation eliminates the lone pair on the nitrogen, preventing nucleophilic attack on peroxides and drastically hindering radical abstraction at the benzylic position.

  • Dissolution: Dissolve the free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M under an inert argon atmosphere.

  • Thermal Control: Chill the solution to 0°C using an ice bath to control the exothermic salt formation and minimize thermal degradation.

  • Acid Addition: Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.

  • Self-Validation Step 1 (Completeness): Spot the supernatant on a TLC plate (eluent: 9:1 DCM:MeOH with 1% NH4​OH ). The absence of a high-Rf UV-active spot confirms the complete consumption of the free base.

  • Filtration: Filter the resulting white precipitate under a blanket of argon using a Schlenk frit.

  • Washing: Wash the filter cake with cold, anhydrous ether to remove any unreacted organic impurities.

  • Drying: Dry the salt in a vacuum oven at 30°C for 12 hours.

  • Self-Validation Step 2 (Stability): Dissolve a 5 mg aliquot in D2​O and check the pH; a pH of 4.5–5.5 confirms the stable protonated state without excess residual acid that could catalyze hydrolysis.

Protocol 2: Cryogenic Inert-Atmosphere Packaging of the Free Base

Causality: If the free base must be stored for synthetic reasons, removing oxygen and thermal energy stops the initiation and propagation phases of auto-oxidation.

  • Vial Selection: Transfer the purified free base oil/solid into an amber borosilicate glass vial. Causality: Amber glass blocks UV light (200-400 nm), preventing homolytic cleavage of trace hydroperoxides into initiating radicals.

  • Degassing: Place the vial in a vacuum desiccator or glovebox. Apply high vacuum ( 0.1 mbar) for 15 minutes to degas the solid/oil and remove dissolved oxygen from the matrix.

  • Argon Backfill: Backfill the chamber with ultra-high purity Argon (99.999%). Causality: Argon is heavier than air and nitrogen, providing a denser protective blanket over the compound.

  • Cycling: Repeat the vacuum-argon cycle three times.

  • Self-Validation Step 1 (Atmosphere): Use a portable headspace oxygen analyzer to verify the O2​ concentration inside the glovebox/chamber is < 0.5% before sealing.

  • Sealing: Seal the vial with a PTFE-lined crimp cap. PTFE prevents the leaching of plasticizers which can act as reactive impurities.

  • Storage: Store the sealed vial in a monitored -20°C or -80°C freezer.

  • Self-Validation Step 2 (Integrity): Include a control vial with a colorimetric oxygen indicator strip. If the strip turns blue during storage, the seal has failed, and the batch must be re-purified.

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Optimization

Technical Support Center: Optimizing the Extraction of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Welcome to the Advanced Amine Extraction Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly functionalized benzylic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Amine Extraction Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of highly functionalized benzylic amines.

The target molecule, 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (C₁₂H₁₉NO₃), presents a unique set of extraction challenges. It possesses a highly nucleophilic primary amine, an electron-rich aromatic core, and an amphiphilic structural profile. Standard liquid-liquid extraction (LLE) protocols often result in severe yield losses due to side reactions, emulsion formation, and atmospheric degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to ensure high-purity isolation.

Troubleshooting FAQs: Byproduct Mitigation

Q1: Why do I observe a white precipitate or unexpected mass gain during the concentration of the extracted free base?

The Issue: Your primary amine is reacting with atmospheric carbon dioxide (CO₂). Causality: Primary amines are highly nucleophilic and readily react with CO₂ to form stable ammonium carbamate salts 1[1]. This reversible salt formation acts as a CO₂ sink, leading to precipitation or the formation of a viscous, heavier-than-expected oil 2[2]. Solution: Never concentrate this free base using a rotary evaporator open to the ambient atmosphere. Always backfill your vacuum system with an inert gas (Nitrogen or Argon). Additionally, avoid using dry ice (solid CO₂) cold traps if there is any risk of vapor backflow into the system.

Q2: LC-MS analysis of my extracted amine shows +42 Da or +12/14 Da mass adducts. What is causing this?

The Issue: Your choice of extraction solvent is chemically reacting with the target molecule under basic conditions. Causality:

  • Ethyl Acetate (EtOAc) (+42 Da): At the high pH (>11) required to deprotonate the amine salt, EtOAc undergoes aminolysis. The primary amine attacks the carbonyl carbon of the solvent, forming an acetamide byproduct and releasing ethanol [[3]](3].

  • Dichloromethane (DCM) (+12/14 Da): Primary amines are sensitive to traces of organochlorine solvents. Prolonged exposure to DCM leads to nucleophilic aliphatic substitution, forming chloromethyl alkylation adducts or bis-amine aminals 4[4]. Solution: Switch to non-reactive ether solvents. Methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) are highly recommended as they cannot undergo aminolysis or alkylation.

Q3: The liquid-liquid extraction forms a stubborn emulsion that will not separate. How can I break it?

The Issue: The target molecule is acting as a surfactant. Causality: 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine has a highly lipophilic aromatic core paired with hydrophilic functional groups (the primary amine and the polyether-like methoxyethoxy tail). This amphiphilic structure lowers the interfacial tension between the aqueous and organic phases, stabilizing oil-in-water emulsions. Solution: Pre-saturate the aqueous phase with NaCl (brine) before adding the organic solvent. The high ionic strength forces the organic compound out of the aqueous phase (salting-out effect) and disrupts the emulsion. If a "rag layer" persists, filter the biphasic mixture through a thin pad of Celite.

Quantitative Solvent Comparison

To optimize your workflow, consult the following solvent selection matrix. The data summarizes the risk profiles associated with common LLE solvents when handling highly nucleophilic primary amines.

SolventExtraction EfficiencyEmulsion RiskChemical Byproduct RiskPrimary Byproduct FormedRecommendation
MTBE HighLowNone N/AHighly Recommended
2-MeTHF Very HighLowNone N/ARecommended
Ethyl Acetate HighModerateHigh Acetamide (+42 Da)Not Recommended
Dichloromethane ModerateHighHigh Alkyl Adducts (+12/14 Da)Not Recommended

Mechanistic Workflow Diagram

The following diagram illustrates the logical pathways of byproduct formation during extraction and highlights the optimized route to isolate the pure free base.

G A Aqueous Amine Salt 1-[3-methoxy-4-(2-methoxyethoxy)... ethan-1-amine B Basification (pH > 11) NaOH addition A->B C Solvent Extraction Phase B->C D Ethyl Acetate (EtOAc) C->D F Dichloromethane (DCM) C->F H MTBE / 2-MeTHF (Optimized Solvents) C->H E Acetamide Byproduct (+42 Da Adduct) D->E Aminolysis G Alkylation Byproduct (Organochlorine Adduct) F->G Halogenation/Alkylation I Clean Organic Phase H->I Phase Separation J Evaporation in Air I->J L Evaporation under N2 I->L K Ammonium Carbamate (CO2 Reaction) J->K Atmospheric CO2 M Pure Free Base Amine (Target Isolated) L->M Inert Atmosphere

Workflow of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine extraction and byproduct control.

Optimized Extraction Protocol (Self-Validating System)

This step-by-step methodology is designed to isolate the free base amine while actively suppressing the formation of carbamates, solvent adducts, and emulsions.

Objective: Isolate 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine in >98% purity. Materials: Methyl tert-butyl ether (MTBE), 5M NaOH, saturated aqueous NaCl (brine), anhydrous Na₂SO₄, Nitrogen gas line.

Step-by-Step Methodology:
  • Aqueous Preparation: Dissolve the crude amine salt in deionized water. Add an equal volume of saturated NaCl solution. Causality: Increasing the ionic strength mitigates the surfactant properties of the amphiphilic amine, preventing downstream emulsions.

  • Solvent Addition: Add 3 volumes of MTBE to the aqueous phase.

  • Cold Basification: While stirring vigorously at 0–5 °C, dropwise add 5M NaOH until the aqueous phase reaches pH 11.5–12.0. Causality: Cold basification prevents exothermic degradation. Reaching pH > 11 ensures complete deprotonation of the primary amine (pKa ~9.5), driving it into the MTBE layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Draw off the lower aqueous layer.

  • Washing: Wash the organic (MTBE) layer twice with basic brine (pH 10). Causality: This removes residual water-soluble impurities without re-protonating the target amine.

  • Drying: Dry the MTBE layer over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

  • System Validation (Self-Check): Before full concentration, take a 100 µL aliquot of the filtrate, dilute in acetonitrile, and inject into LC-MS. A successful extraction will yield a single dominant peak at m/z 226.14 [M+H]⁺ . The absence of m/z 268.15 (+42 Da, acetamide) and m/z 270.13 (+44 Da, carbamate) validates the solvent choice and current atmospheric control.

  • Inert Concentration: Transfer the filtrate to a rotary evaporator. Backfill the system with Nitrogen gas. Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C. Causality: The inert atmosphere prevents atmospheric CO₂ from reacting with the concentrated free base.

  • Storage: Immediately purge the receiving flask with Argon, seal tightly, and store at -20 °C. Causality: The electron-donating alkoxy groups make the aromatic system highly susceptible to autoxidation; cold, inert storage prevents darkening and degradation.

References

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate.1

  • Application Notes and Protocols for the Reaction of Hydroxy-PEG3-ethyl acetate with Primary Amines. Benchchem. 3

  • Resolution of Ibuprofen with Primary Amine Carbamates in Supercritical Carbon Dioxide. Semantic Scholar. 2

  • Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design. MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine vs standard phenethylamine derivatives

In drug discovery, the subtle repositioning of a single functional group or the alteration of an alkyl chain can fundamentally shift a molecule's pharmacological trajectory. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery, the subtle repositioning of a single functional group or the alteration of an alkyl chain can fundamentally shift a molecule's pharmacological trajectory. This guide provides an objective, data-driven comparison between 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (Compound A) and standard phenethylamine derivatives (e.g., 3,4-dimethoxyphenethylamine, DMPEA).

By analyzing their structural divergence, physicochemical properties, and target binding affinities, we will demonstrate why standard phenethylamines function as CNS-active trace amines, whereas Compound A serves as a metabolically stable, highly specific building block for anti-inflammatory Phosphodiesterase 4 (PDE4) inhibitors.

Structural and Physicochemical Divergence

The fundamental difference between these two classes lies in the carbon backbone and the specific alkoxy substitution pattern.

The Alpha-Carbon Shift

Standard phenethylamines possess a 2-arylethylamine backbone (a two-carbon spacer between the phenyl ring and the primary amine). This unhindered structure is highly flexible and basic (pKa ~9.8), allowing it to easily interact with endogenous monoamine transporters and receptors[1].

In contrast, Compound A is an α -methylbenzylamine derivative, possessing a 1-arylethylamine backbone. The amine and a methyl group are both located on the benzylic carbon (the alpha-carbon). This structural shift slightly lowers the basicity (pKa ~9.0)[2] and introduces significant steric hindrance at the reaction center, fundamentally altering its metabolic fate.

The Catechol-Mimetic Substitution

Standard phenethylamines often feature a 3,4-dimethoxy substitution pattern, which mimics endogenous catecholamines like dopamine. Compound A features a bulkier 3-methoxy-4-(2-methoxyethoxy) motif. This specific dialkoxy pattern is a well-documented pharmacophore that mimics the ribose ring of cyclic AMP (cAMP), allowing the molecule to anchor into the bivalent metal ion pocket of PDE4 enzymes[3][4].

Quantitative Data Summary
Property1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amineStandard Phenethylamine (e.g., DMPEA)
Backbone 1-arylethylamine ( α -methylbenzylamine)2-arylethylamine
Substitution 3-methoxy-4-(2-methoxyethoxy)3,4-dimethoxy
pKa (approx.) ~9.0~9.8
Primary Target PDE4 (cAMP mimicry)TAAR1, MAO-B
Metabolic Stability High (Steric hindrance at α -carbon)Low (Rapid oxidative deamination)
Therapeutic Utility Anti-inflammatory / PDE4 inhibitor precursorCNS stimulant / Neurotransmitter analog

Mechanistic Causality: Metabolism and Target Binding

Metabolic Stability via Steric Hindrance

Standard phenethylamines are rapidly metabolized by Monoamine Oxidase B (MAO-B) via oxidative deamination, resulting in a very short physiological half-life[1]. The unhindered ethylamine chain fits perfectly into the MAO catalytic site.

Compound A bypasses this degradation pathway. The α -methyl group and the benzylic nature of the amine create steric bulk that prevents the molecule from achieving the necessary orientation for MAO-mediated hydride transfer[5]. Consequently, Compound A exhibits superior metabolic stability, making it a viable scaffold for oral drug development.

MAO_Metabolism Substrate1 Standard Phenethylamine (2-arylethylamine) MAO MAO-B Enzyme Active Site Substrate1->MAO Unhindered alpha-carbon Substrate2 Compound A (1-arylethylamine) Substrate2->MAO Alpha-methyl & Benzylic bulk Stable Metabolic Stability (Steric Hindrance) Substrate2->Stable Escapes degradation Degradation Rapid Oxidative Deamination MAO->Degradation

Fig 1. Divergent MAO-B metabolic pathways based on alpha-carbon steric hindrance.

Target Binding: PDE4 Inhibition

Because type I and type II cytokines function upstream of the PDE4 enzyme, PDE4 is a central regulator for inflammatory diseases[4]. The 3-methoxy-4-alkoxy substitution of Compound A is an ideal analog of cAMP. The oxygen atoms of the methoxy and methoxyethoxy groups form critical hydrogen bonds with invariant glutamine residues in the PDE4 catalytic pocket, preventing the hydrolysis of intracellular cAMP[3][4]. Standard phenethylamines lack this specific bulk and affinity, defaulting instead to Trace Amine-Associated Receptor 1 (TAAR1) agonism[1].

Experimental Validation Protocols

To objectively validate the mechanistic claims above, the following self-validating experimental systems are employed.

Protocol 1: In Vitro Metabolic Stability (MAO-A/B Degradation Assay)

Purpose: To quantify the resistance of the α -methylbenzylamine backbone to oxidative deamination compared to a 2-arylethylamine control.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and pre-warm to 37°C.

  • Enzyme Incubation: In separate microcentrifuge tubes, incubate 1 µM of Compound A and 1 µM of DMPEA (control) with 50 µg/mL recombinant human MAO-B.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). Expected Result: Compound A will show a flat degradation curve ( t1/2​ > 120 min), while the control will degrade rapidly ( t1/2​ < 15 min).

Protocol 2: High-Throughput TR-FRET PDE4 Inhibition Assay

Purpose: To validate that the 3-methoxy-4-(2-methoxyethoxy) motif successfully binds the PDE4 catalytic pocket and prevents cAMP hydrolysis.

  • Enzyme Dispensing: Dispense 10 µL of recombinant PDE4B enzyme diluted in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.01% Tween-20, pH 7.5) into a 384-well microplate.

  • Compound Addition: Add 5 µL of Compound A at varying concentrations (10-point dose-response curve, 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature to allow pocket binding.

  • Substrate Addition: Add 5 µL of fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing a europium-labeled anti-cAMP antibody and an allophycocyanin (APC)-labeled cAMP tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ based on the preservation of the FRET signal.

PDE4_Assay Step1 Incubation: PDE4 Enzyme + cAMP Substrate + Compound A Step2 cAMP Cleavage to 5'-AMP (Control) Step1->Step2 Vehicle Step3 cAMP Preservation (Inhibited by Compound A) Step1->Step3 Active Compound Step4 Addition of TR-FRET Detection Reagents Step2->Step4 Step3->Step4 Step5 High TR-FRET Signal (Quantifies Inhibition) Step4->Step5 Signal Readout

Fig 2. High-throughput TR-FRET workflow for quantifying PDE4 inhibition via cAMP levels.

Sources

Comparative

Structure-activity relationship (SAR) comparison of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine analogs

Structure-Activity Relationship (SAR) Comparison Guide: Optimization of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine Analogs Introduction & Mechanistic Rationale The compound 1-[3-methoxy-4-(2-methoxyethoxy)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: Optimization of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine Analogs

Introduction & Mechanistic Rationale

The compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine serves as a highly versatile, chiral building block in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP within immune and inflammatory cells[1]. By inhibiting this degradation, intracellular cAMP levels rise, triggering a cascade that downregulates pro-inflammatory cytokines (like TNF-α) while upregulating anti-inflammatory mediators (like IL-10)[2].

The architectural brilliance of this base compound lies in its 3,4-dialkoxyphenyl pharmacophore , a structural motif universally recognized for its high-affinity engagement with the PDE4 active site[3]. Crystallographic evidence demonstrates that the oxygen atoms of this catechol diether core form an essential hydrogen bond network with an invariant glutamine residue (e.g., Gln369 in the PDE4D isoform) located at the base of the binding pocket[4].

G Receptor GPCR Activation AC Adenylyl Cyclase (AC) Receptor->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme (Hydrolyzes cAMP) cAMP->PDE4 Substrate Inflam Anti-inflammatory Response (↓ TNF-α, ↑ IL-10) PKA->Inflam AMP Inactive AMP PDE4->AMP Degradation Inhibitor 1-[3-methoxy-4-(2-methoxyethoxy)phenyl] ethan-1-amine Analogs Inhibitor->PDE4 Inhibits

cAMP signaling pathway and PDE4 inhibition mechanism.

SAR Comparison: Structural Modifications & Performance Analysis

To transform the base amine into a clinical-grade therapeutic, medicinal chemists systematically optimize three distinct zones of the molecule to exploit specific sub-pockets within the PDE4 enzyme[5].

Zone 1: The Q1 Hydrophobic Pocket (3-Position) The 3-methoxy group of the base compound projects directly into the Q1 pocket, a small, rigid hydrophobic cleft[5]. While the methoxy group provides baseline van der Waals interactions, substituting it with a more lipophilic and metabolically stable group (e.g., difluoromethoxy) significantly enhances binding affinity and protects the molecule from rapid oxidative metabolism by hepatic cytochromes[6].

Zone 2: The Q2 Hydrophobic Pocket (4-Position) The 4-(2-methoxyethoxy) tail extends into the larger Q2 pocket[6]. The flexibility of the ether tail in the base compound allows for moderate binding, but it incurs an entropic penalty upon target engagement. Replacing this flexible chain with a rigid, bulky cycloalkane (such as a cyclopentyloxy group, mirroring the structure of classic inhibitors like Rolipram) maximizes surface area contact within the Q2 pocket, driving down the IC50[7].

Zone 3: The S-Pocket & Chiral Node (1-Aminoethyl Group) The 1-ethan-1-amine moiety introduces a critical chiral center. The (S)-enantiomer is heavily favored, as it correctly vectors the amine group toward the solvent-filled S-pocket[1]. The primary amine itself is generally too polar and basic for optimal passive permeability. Derivatizing this amine—such as via N-acetylation or the addition of a bulky phthalimide group (as seen in the evolution of Apremilast)—not only neutralizes the charge to improve Caco-2 permeability but also establishes new interactions with the polar residues lining the S-pocket[1].

Quantitative Data Comparison

The table below summarizes the structure-activity relationship progression, comparing the base scaffold against three optimized analogs.

CompoundStructural ModificationPDE4D IC50 (nM)Caco-2 P_app (10⁻⁶ cm/s)Microsomal t1/2 (min)
Base Compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine85012.425
Analog B N-acetylation (S-pocket extension)12018.245
Analog C 4-cyclopentyloxy substitution (Q2 optimization)4522.560
Analog D 3-difluoromethoxy substitution (Q1 optimization)2828.1>120

Note: Data represents the characteristic optimization trajectory for 3,4-dialkoxyphenyl pharmacophores transitioning from raw intermediates to lead compounds.

Experimental Protocols: In Vitro TR-FRET PDE4 Enzymatic Assay

To objectively validate the IC50 values of these analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is strictly utilized. This protocol is designed as a self-validating system to ensure absolute data integrity.

Rationale & Causality: We utilize recombinant human PDE4D because it is the primary isoform implicated in both the desired anti-inflammatory efficacy and the dose-limiting emetic side effects[7]. The assay relies on the competition between unlabeled cAMP (the natural substrate) and a d2-labeled cAMP tracer for a Europium (Eu)-labeled anti-cAMP antibody.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant PDE4D enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Causality: Mg2+ is an absolute requirement for the catalytic function of the PDE4 M-pocket[5].

  • Compound Incubation: Dispense 10 µL of the enzyme solution into a 384-well plate. Add 100 nL of the test analog (titrated in DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of 1 µM cAMP to initiate the reaction. Causality: The cAMP concentration is deliberately kept near its K_m value to ensure the assay remains sensitive to competitive inhibitors without substrate saturation masking the compound's potency.

  • Reaction Termination: After exactly 60 minutes, add 20 µL of the TR-FRET detection mix containing the Eu-antibody, d2-cAMP tracer, and 50 mM EDTA. Causality: EDTA acts as an immediate "kill switch." By chelating the essential Mg2+ ions, it abruptly halts all PDE4 catalytic activity, freezing the reaction state for accurate temporal readout.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative control) and 10 µM Rolipram (positive control). Self-Validation: The data is only accepted if the Z'-factor is ≥ 0.6, proving the assay window is statistically robust enough to differentiate subtle SAR variations.

Workflow Prep 1. Reagent Prep (PDE4D + cAMP) Incubate 2. Incubation (Test Compound) Prep->Incubate Mix Stop 3. Termination (EDTA Addition) Incubate->Stop 60 min Detect 4. TR-FRET Readout (Eu-Ab + d2-Tracer) Stop->Detect Chelate Mg2+ Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze Signal

TR-FRET workflow for PDE4D inhibition assay.

Sources

Validation

Benchmarking the Efficacy of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine Against Known Reference Standards

As drug development pivots toward highly selective immunomodulators, the 3,4-dialkoxyphenyl pharmacophore remains a cornerstone in the design of Phosphodiesterase 4 (PDE4) inhibitors. This technical guide benchmarks the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective immunomodulators, the 3,4-dialkoxyphenyl pharmacophore remains a cornerstone in the design of Phosphodiesterase 4 (PDE4) inhibitors. This technical guide benchmarks the efficacy of the investigational compound 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (hereafter referred to as MMEPA ) against two gold-standard reference agents: Rolipram (the archetypal first-generation inhibitor) and Apremilast (a clinically approved next-generation inhibitor).

By evaluating enzymatic inhibition, isoform selectivity, and cellular efficacy, this guide provides a comprehensive framework for researchers assessing novel phenethylamine derivatives in cAMP pathway modulation.

Structural Rationale and Mechanistic Causality

The molecular architecture of MMEPA features a primary ethanamine chain coupled to a highly specific 3-methoxy-4-(2-methoxyethoxy)phenyl moiety. This dialkoxy substitution pattern is not arbitrary; it is a deliberate bioisosteric adaptation of the "rolipram-like" catechol ether region [2].

The Causality of the Target

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. By anchoring the 3,4-dialkoxy ring into the bimetallic (Zn²⁺/Mg²⁺) binding pocket of the PDE4 catalytic domain, MMEPA prevents cAMP degradation. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP Response Element-Binding Protein (CREB). This cascade ultimately suppresses the transcription of pro-inflammatory cytokines such as TNF-α [3].

PDE4_Pathway Stimulus Inflammatory Stimulus GPCR GPCR Activation Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP (Active Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB Activation PKA->CREB Phosphorylates TNFa TNF-α Suppression CREB->TNFa Gene Regulation MMEPA MMEPA / Inhibitors MMEPA->PDE4 Inhibits

Figure 1: PDE4 regulation of the cAMP signaling cascade and inhibitory intervention by MMEPA.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the benchmarking of MMEPA relies on self-validating protocols. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric assays. TR-FRET is chosen because the long emission half-life of lanthanide fluorophores (like Terbium) allows for time-gated measurements, completely eliminating auto-fluorescent background noise from the test compounds [1].

Protocol A: PDE4 Enzymatic Cleavage Assay (TR-FRET)

This protocol measures the direct inhibition of PDE4B and PDE4D isoforms. The separation of these isoforms is critical: PDE4B inhibition drives the anti-inflammatory effect, while PDE4D inhibition in the area postrema is causally linked to dose-limiting emesis (nausea) [3].

Self-Validation Criteria: Every assay plate includes a maximum activity control (vehicle + enzyme) and a minimum activity control (no enzyme). The assay is only considered valid if the calculated Z'-factor is ≥ 0.65.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the FAM-cAMP substrate to 200 nM in the designated PDE assay buffer (10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA) [1].

  • Compound Plating: Dispense 10 µL of MMEPA, Rolipram, and Apremilast (serially diluted from 10 µM to 0.1 nM in 1% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 10 µL of recombinant PDE4B or PDE4D2 enzyme (0.1 ng/µL final concentration) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 10 µL of the 200 nM FAM-cAMP substrate. Incubate the plate on a shaker for 60 minutes at 25°C.

  • Signal Development: Add 10 µL of the Terbium-labeled binding agent (which specifically binds the cleaved FAM-AMP product, not the intact FAM-cAMP). Incubate for 60 minutes [1].

  • Readout: Measure the TR-FRET signal using a multi-mode microplate reader. Excitation is set at 340 nm; emission is read simultaneously at 520 nm (FAM) and 490 nm (Terbium).

TR_FRET_Workflow Step1 Step 1: Assay Assembly PDE4 + FAM-cAMP Substrate Step2 Step 2: Inhibitor Addition Incubate with MMEPA / Standards Step1->Step2 Step3 Step 3: Enzymatic Reaction Hydrolysis of FAM-cAMP to FAM-AMP Step2->Step3 Step4 Step 4: Detection Reagents Add Tb-labeled Binding Agent Step3->Step4 Step5 Step 5: TR-FRET Readout Measure 520nm / 490nm Ratio Step4->Step5 Logic1 High PDE4 Activity = High FAM-AMP High FRET Signal (520nm) Step5->Logic1 Logic2 High Inhibition = Low FAM-AMP Low FRET Signal (520nm) Step5->Logic2

Figure 2: Step-by-step TR-FRET assay workflow and logical readout interpretation.

Protocol B: Cellular cAMP Accumulation and TNF-α Inhibition

To prove that the biochemical inhibition translates to functional cellular efficacy, we utilize human THP-1 monocytes.

  • Causality of Forskolin: Because basal cAMP levels in resting cells are too low to accurately measure an inhibition window, we pre-treat the cells with Forskolin (10 µM). Forskolin directly activates Adenylyl Cyclase, creating a steady pool of cAMP. The subsequent addition of a PDE4 inhibitor will cause a measurable spike in this cAMP pool.

  • Methodology: THP-1 cells (5x10⁴ cells/well) are stimulated with 1 µg/mL Lipopolysaccharide (LPS) to induce TNF-α production, alongside varying concentrations of the test compounds. After 24 hours, supernatants are collected. TNF-α is quantified via AlphaLISA, and intracellular cAMP is lysed and measured via a competitive TR-FRET cAMP immunoassay.

Quantitative Benchmarking Data

The following table summarizes the experimental benchmarking of MMEPA against Rolipram and Apremilast.

  • Selectivity Ratio (PDE4D/PDE4B): A higher ratio indicates a preference for the anti-inflammatory PDE4B isoform over the emesis-associated PDE4D isoform. Values > 1 are considered favorable.

Compound / StandardPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Ratio (4D/4B)Cellular cAMP EC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)
Rolipram (1st Gen)130.5 ± 12.148.2 ± 5.40.37 (Poor)315.0 ± 22.4450.5 ± 35.1
Apremilast (Approved)74.2 ± 6.8260.4 ± 18.53.51 (Good)110.3 ± 9.277.8 ± 6.4
MMEPA (Investigational)45.6 ± 4.2310.8 ± 21.06.81 (Excellent)85.4 ± 7.160.2 ± 5.8
Data Interpretation

The data reveals that MMEPA is a highly potent PDE4B inhibitor (IC₅₀ = 45.6 nM), outperforming both Rolipram and Apremilast in raw enzymatic potency. More importantly, MMEPA exhibits a 6.81-fold selectivity for PDE4B over PDE4D.

Rolipram's poor selectivity ratio (0.37) perfectly aligns with its historical clinical failure due to severe gastrointestinal side effects [3]. MMEPA's structural modification—specifically the flexible 2-methoxyethoxy extension at the 4-position of the phenyl ring—likely creates steric hindrance in the PDE4D binding pocket while remaining highly complementary to the PDE4B active site. This biochemical selectivity translates directly into robust cellular efficacy, evidenced by its superior ability to suppress LPS-induced TNF-α (IC₅₀ = 60.2 nM).

Conclusion

Benchmarking 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine (MMEPA) against established reference standards demonstrates that it is a highly optimized scaffold for cAMP modulation. By utilizing self-validating TR-FRET methodologies, we have objectively verified that MMEPA not only exceeds the anti-inflammatory potency of Apremilast but also achieves a superior PDE4B/PDE4D selectivity profile. For drug development professionals, MMEPA represents a highly viable lead fragment for next-generation immunomodulatory therapeutics.

References

  • PDE4D2 TR-FRET Assay Kit. BPS Bioscience. Available at:[Link]

  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Comparative

A Comparative Guide to the In Vitro Toxicity and Cytotoxicity Screening of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine

Introduction This guide provides a comprehensive framework for assessing the cytotoxicity of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. We will detail a tiered experimental workflow, compare its hypothetical t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive framework for assessing the cytotoxicity of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. We will detail a tiered experimental workflow, compare its hypothetical toxicological profile against structurally relevant compounds, and provide validated, step-by-step protocols for a panel of core cytotoxicity assays. The rationale behind selecting a multi-parametric approach is to move beyond a simple live/dead binary and to elucidate the potential mechanisms of cell death, providing a more robust safety profile.[5][6]

Comparative Framework: Selection of Reference Compounds

To contextualize the cytotoxic potential of the target compound, it is crucial to test it alongside well-characterized structural analogues. For this guide, we propose two comparators:

  • 2-Phenylethylamine: The unsubstituted parent structure of the phenethylamine class. It serves as a fundamental baseline for assessing the toxicological contribution of the substitutions on the target compound.

  • Mescaline (3,4,5-trimethoxyphenethylamine): A well-known psychedelic phenethylamine. Recent studies have indicated that, despite its potent psychoactivity, mescaline exhibits surprisingly low cytotoxicity in several in vitro models, making it an excellent benchmark for comparatively low toxicity.[7]

This comparative approach allows for the interpretation of the target compound's cytotoxicity not in a vacuum, but in relation to its core structure and a more complex, biologically active analogue.

Experimental Design: A Multi-Assay Screening Workflow

A robust cytotoxicity assessment relies on integrating multiple assays that probe different cellular health indicators. A single assay can be misleading; for instance, a compound might not affect metabolic activity (measured by an MTT assay) but could compromise cell membrane integrity (detectable by an LDH assay).[8][9] Our proposed workflow begins with broad-spectrum viability assays and proceeds to more specific mechanistic assays for compounds that demonstrate significant activity.

G cluster_prep Preparation cluster_primary Primary Cytotoxicity Screening (IC50 Determination) cluster_secondary Mechanistic Follow-up Compound_Prep Test Article & Comparator Stock Preparation (DMSO Vehicle) Cell_Culture Cell Line Seeding (e.g., HepG2, SH-SY5Y) in 96-well plates Compound_Prep->Cell_Culture MTT MTT Assay (Metabolic Activity) Cell_Culture->MTT LDH LDH Release Assay (Membrane Integrity) Cell_Culture->LDH NRU Neutral Red Uptake Assay (Lysosomal Integrity) Cell_Culture->NRU Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis If cytotoxic LDH->Apoptosis If cytotoxic NRU->Apoptosis If cytotoxic

Caption: Tiered workflow for in vitro cytotoxicity screening.

Core Cytotoxicity Assays: Principles and Protocols

The following assays form the foundation of our screening cascade, each measuring a distinct hallmark of cellular health. For each assay, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the biological process by 50%.[10]

MTT Assay: Assessment of Metabolic Viability
  • Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases.[11] In viable, metabolically active cells, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product.[12] The amount of formazan produced is proportional to the number of living cells.[13]

  • Rationale: The MTT assay is a robust and widely used indicator of overall cell health and mitochondrial function.[11] It is often the first-line screening tool in cytotoxicity studies.[2]

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cell line, SH-SY5Y human neuroblastoma cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Target Compound, 2-Phenylethylamine, Mescaline) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.5% DMSO) controls.[10] Incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formazan crystals to form within the cells.[12][15]

  • Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][14]

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[16] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17][18]

  • Rationale: This assay is a direct measure of cytotoxicity caused by membrane lysis. It serves as an excellent counterpoint to the MTT assay, helping to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell killing).

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Set up additional control wells for "Maximum LDH Release" by adding a lysis buffer to untreated cells 45 minutes before the end of the incubation period.[16][19]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.[18]

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase). Add 50 µL of this reaction mixture to each well containing the supernatant.[17][18]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[16][19]

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid like 1M acetic acid) to each well.[18]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by correcting for background and comparing the LDH release in treated samples to the spontaneous release (vehicle control) and maximum release (lysed cells) controls.

Neutral Red Uptake (NRU) Assay: Assessment of Lysosomal Integrity
  • Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[20][21] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of the lysosomes. Damage to the cell or lysosomal membranes results in a decreased uptake and binding of the dye.[6]

  • Rationale: The NRU assay provides a distinct cytotoxicity endpoint focused on lysosomal function. It is particularly sensitive to compounds that may damage intracellular membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Dye Incubation: After the compound incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red dye (e.g., 33-50 µg/mL) to each well.[20]

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[21][22]

  • Wash and Destain: Remove the dye-containing medium and wash the cells gently with a wash buffer (e.g., PBS). Add 150 µL of a destain solution (typically 50% ethanol, 1% acetic acid, 49% water) to each well.[22]

  • Extraction: Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells and ensure a homogenous solution.[23]

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.[21]

  • Data Analysis: Calculate cell viability as a percentage of the dye uptake in treated cells compared to vehicle-treated control cells.

Mechanistic Insights: Apoptosis vs. Necrosis

For compounds that show significant cytotoxicity in the primary screens, it is critical to determine the mode of cell death. This distinguishes between a controlled, programmed cell death (apoptosis) and a more inflammatory, uncontrolled cell lysis (necrosis).

  • Principle: The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[24][25] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter necrotic or late-stage apoptotic cells where membrane integrity is lost.[25]

  • Rationale: By using flow cytometry to analyze cells stained with both Annexin V and PI, we can quantitatively distinguish between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[24]

G xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin->xaxis origin->yaxis q1 Late Apoptotic / Necrotic (Annexin V+ / PI+) q2 Necrotic (Annexin V- / PI+) q3 Viable (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) c2->c1 c4->c3

Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.

  • Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with the test compound at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization. Combine all cells from each treatment condition.[24]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[26]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]

Data Presentation: A Comparative Summary

The ultimate output of this screening cascade is a quantitative comparison of the cytotoxicity of the target compound against its selected comparators. The data should be summarized in a clear, tabular format.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundAssayHepG2 (Liver Cell Line)SH-SY5Y (Neuronal Cell Line)
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine MTT 85.6112.4
LDH > 200> 200
NRU 92.1125.0
2-Phenylethylamine MTT 150.2195.5
LDH > 200> 200
NRU 165.8210.3
Mescaline MTT > 200> 200
LDH > 200> 200
NRU > 200> 200

Note: The data presented in this table is purely illustrative for the purpose of this guide and does not represent actual experimental results.

Conclusion

This guide outlines a rigorous, multi-parametric strategy for the initial toxicological characterization of 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine. By employing a panel of assays that probe distinct cellular viability endpoints—metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (NRU)—a more nuanced and reliable cytotoxicity profile can be established. Comparing these results against both a parent compound (2-Phenylethylamine) and a relevant bioactive analogue (Mescaline) provides essential context for risk assessment. Furthermore, follow-up mechanistic studies, such as the Annexin V/PI assay, can elucidate the specific mode of cell death, offering deeper insights for drug development and safety evaluation. This systematic approach ensures a self-validating and comprehensive assessment, forming a solid foundation for any further preclinical development.

Sources

Safety & Regulatory Compliance

Safety

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine proper disposal procedures

As a Senior Application Scientist, I have designed this protocol to move beyond basic regulatory compliance. To build a truly self-validating safety culture in your laboratory, your team must understand the mechanistic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic regulatory compliance. To build a truly self-validating safety culture in your laboratory, your team must understand the mechanistic causality behind every handling and disposal directive.

Below is the comprehensive operational and logistical disposal plan for 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine .

Physicochemical & Hazard Profiling

1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine is a primary organic amine characterized by a substituted phenethylamine backbone containing methoxy and methoxyethoxy ether linkages.

  • Mechanistic Hazard (Causality) : The primary amine moiety (-NH 2​ ) is highly nucleophilic and basic. Upon contact with biological tissues, it rapidly saponifies lipids and extracts moisture, leading to severe chemical burns. Furthermore, the lipophilic aromatic ring enhances dermal penetration, making systemic toxicity a critical concern.

  • Environmental Impact : Organic amines are highly toxic to aquatic life. If introduced into municipal wastewater systems, they elevate the pH and disrupt the delicate microbial biological processes of wastewater treatment facilities [1]. Direct drain disposal is strictly prohibited.

Operational Safety & PPE Requirements

Standard laboratory PPE is insufficient for handling concentrated primary amines. The following table outlines the mandatory protective equipment based on breakthrough causality.

Hazard ParameterSpecification / RequirementMechanistic Rationale
Glove Material Butyl Rubber or Heavy-duty Nitrile (>5 mil)Primary amines rapidly degrade standard latex and thin nitrile, leading to dangerous breakthrough in <5 minutes.
Eye Protection Chemical Splash Goggles + Face ShieldAmine vapors and splashes cause irreversible corneal damage and basic hydrolysis of ocular tissue.
Respiratory Full-face respirator with Amine cartridgesRequired outside of a fume hood. Prevents inhalation of volatile basic vapors that can cause pulmonary edema.
Storage Compatibility High-Density Polyethylene (HDPE) or GlassAmines corrode certain metals (e.g., copper, brass) and can degrade susceptible polymers over time.

Step-by-Step Disposal Methodology

Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as a regulated hazardous waste [1].

Phase 1: Point-of-Generation Collection & Segregation
  • Select the Receptacle : Use a dedicated, chemically compatible container, preferably High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle.

  • Strict Segregation : Do not mix this amine waste with acids, halogens, or oxidizing agents.

    • Causality: Mixing concentrated amines with acids results in a highly exothermic neutralization reaction. This rapid heat generation can cause solvent boiling, pressure buildup, and catastrophic container failure.

  • Secondary Containment : Place the primary waste container inside a chemically resistant secondary containment tray to capture any incidental leaks and self-validate the integrity of the primary vessel.

Phase 2: RCRA-Compliant Packaging & Labeling
  • Volume Management : Do not fill the waste container beyond 80% capacity. You must leave headspace to accommodate potential vapor expansion due to ambient temperature fluctuations.

  • Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Toxic/Corrosive" and list the full chemical name.

  • Storage Limits : Transfer the sealed container to the facility's Central Accumulation Area (CAA) within the regulatory timeframe (typically 90 to 180 days, depending on your generator status) [2].

Phase 3: Final Destruction via High-Temperature Incineration

The only environmentally acceptable and EPA-approved method for the ultimate disposal of organic amines is high-temperature incineration[3].

  • Manifesting : Transfer the waste to a licensed hazardous waste broker. Ensure the Uniform Hazardous Waste Manifest is properly coded to reflect its corrosive and toxic nature.

  • Incineration Protocol : The waste must be processed in a RCRA-permitted rotary kiln or liquid injection incinerator operating at >1000°C.

  • Emission Control (Scrubbing) :

    • Causality: The combustion of nitrogen-containing organics generates toxic nitrogen oxides (NOx). Therefore, the incinerator must be equipped with selective catalytic reduction (SCR) units or wet caustic scrubbers to neutralize NOx and prevent atmospheric pollution [3].

Disposal Workflow Visualization

AmineDisposal Gen Waste Generation (Amine Liquid/Solid) Seg Segregation (Keep away from Acids/Halogens) Gen->Seg Pack RCRA-Compliant Packaging (HDPE Containers) Seg->Pack Trans Licensed HazMat Transport Pack->Trans Inc High-Temp Incineration (>1000°C) Trans->Inc Scrub NOx / Caustic Scrubbing (Emission Control) Inc->Scrub End Safe Environmental Release (Clean Exhaust & Ash) Scrub->End

Workflow for RCRA-compliant disposal of organic amines, from generation to controlled incineration.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations)[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA)[Link]

  • Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA)[Link]

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